1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBQXTABLSZHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299110 | |
| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-79-7 | |
| Record name | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1018-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The document details its cytotoxic effects on various cancer cell lines, delves into its mechanism of action involving the induction of apoptosis, and provides relevant experimental protocols.
Chemical Structure and Properties
This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups at positions 1 and 4, and two nitrile (-CN) groups at positions 2 and 3.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆N₂O₂ | [2] |
| Molecular Weight | 210.19 g/mol | |
| CAS Number | 1018-79-7 | |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | >300 °C | |
| SMILES | N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O | [2] |
| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N |
Synthesis
The reactivity of the hydroxyl groups of this compound is demonstrated by the synthesis of its derivatives, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, through alkylation.[4]
Experimental Workflow: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile from this compound
Caption: Generalized workflow for the synthesis of a dialkoxy derivative.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a range of human cancer cell lines.
Cytotoxicity
The compound's efficacy is highlighted by its half-maximal inhibitory concentration (IC₅₀) values, which indicate its potency in inhibiting cancer cell growth.
Table 2: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 10 - 50 |
| HepG2 | Liver Cancer | Data suggests high sensitivity |
| PC-3 | Prostate Cancer | 5 - 25 |
| DU-145 | Prostate Cancer | 5 - 25 |
| Caco-2 | Colorectal Cancer | As low as 0.6 |
| HT-29 | Colorectal Cancer | Varying sensitivity |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the intrinsic (mitochondrial) pathway.
Key Events in the Apoptotic Pathway:
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing.
-
Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio.
-
Mitochondrial Disruption: This shift in protein balance disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by the compound.
While not directly confirmed for this compound, related dihydroxy-naphthalene derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5] Further investigation is warranted to determine if this pathway is also a target.
Signaling Pathway: PI3K/AKT/mTOR
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Cytotoxicity Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound is a promising molecule in the field of drug discovery, particularly for oncology. Its potent cytotoxic effects against a variety of cancer cell lines, mediated through the induction of apoptosis, underscore its therapeutic potential. While further research is required to fully elucidate its synthesis, complete its physicochemical characterization, and explore its full range of biological activities, the existing data strongly supports its continued investigation as a lead compound for the development of novel anticancer agents. Future studies should focus on optimizing its synthesis, conducting in-depth mechanistic studies, and evaluating its efficacy and safety in preclinical in vivo models.
References
An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
CAS Number: 1018-79-7
This technical guide provides a comprehensive overview of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, a naphthalene derivative with significant potential in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and biological activities.
Chemical and Physical Properties
This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] Its unique structure, combining both electron-donating hydroxyl groups and electron-withdrawing nitrile groups, imparts distinct electronic properties that are of great interest in materials science and medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 1018-79-7 | [2][3] |
| Molecular Formula | C₁₂H₆N₂O₂ | [2][3][4] |
| Molecular Weight | 210.19 g/mol | [2][3] |
| Appearance | Brown crystal to powder | [3] |
| Melting Point | >300 °C | [5] |
| Synonyms | This compound, 2,3-dicyano-1,4-dihydroxynaphthalene, 2,3-dicyanonaphthalene-1,4-diol | [3] |
| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N | [4] |
| SMILES String | Oc1c(C#N)c(C#N)c(O)c2ccccc12 |
Synthesis
A plausible synthetic route for this compound can be inferred from common organic synthesis reactions. A potential workflow for derivatization through alkylation is described below.
Caption: A general workflow for the alkylation of this compound.
Applications
The distinct chemical structure of this compound makes it a versatile compound with applications in several fields.[1]
-
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonic devices.[1] The presence of both electron-donating and electron-withdrawing groups can be exploited in the design of novel organic semiconductors.
-
Pharmaceuticals: This compound serves as a potential intermediate in the synthesis of more complex, biologically active molecules.[1] Its derivatives are being investigated for various therapeutic applications.
-
Dyes and Pigments: The chromophoric nature of the naphthalene ring suggests its potential use in the synthesis of novel dyes and pigments.[1]
Biological Activity
Preliminary studies have indicated that this compound and its derivatives possess notable biological activities.
-
Antioxidant Properties: Similar to other phenolic compounds, it is suggested to have antioxidant activity, which could be beneficial in combating oxidative stress-related conditions.[1]
-
Antimicrobial Activity: Derivatives of this compound have shown potential antimicrobial properties, warranting further investigation in the development of new antimicrobial agents.[1]
-
Anticancer Activity: The compound has demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[1] It appears to activate both intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway involves the disruption of mitochondrial function and the release of cytochrome c.[1] Studies have shown its efficacy against hepatocellular carcinoma cell lines, such as HepG2.[1]
References
Spectroscopic and Analytical Characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on predicted spectroscopic features based on the analysis of its constituent functional groups and related chemical structures. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of molecule, alongside a logical workflow for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic Protons (H-5, H-8) |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic Protons (H-6, H-7) |
Note: The exact chemical shifts of the aromatic protons are dependent on the electronic environment and may vary. The hydroxyl proton signal is expected to be broad and its chemical shift can be highly dependent on concentration and residual water in the solvent.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C -OH (C-1, C-4) |
| ~128 - 132 | Aromatic C H (C-5, C-8) |
| ~125 - 128 | Aromatic C H (C-6, C-7) |
| ~120 - 125 | Aromatic Quaternary C (C-4a, C-8a) |
| ~115 - 120 | C ≡N |
| ~100 - 105 | Aromatic Quaternary C (C-2, C-3) |
Note: The chemical shifts are estimates. The carbons bearing the electron-withdrawing nitrile groups (C-2 and C-3) are expected to be shifted upfield relative to the hydroxyl-substituted carbons.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3500 - 3200 | Strong, Broad | O-H | Stretching |
| 3100 - 3000 | Medium | Ar C-H | Stretching |
| 2230 - 2210 | Strong, Sharp | C≡N | Stretching |
| 1600 - 1450 | Medium to Strong | Ar C=C | Stretching |
| 1300 - 1200 | Strong | C-O | Stretching |
| 900 - 675 | Medium to Strong | Ar C-H | Out-of-plane Bending |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The nitrile stretch is a key characteristic peak.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS, optional as solvent peak can be used as a reference)
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr press
-
Solid sample of this compound
-
Spatula
-
Mortar and pestle (for KBr pellet method)
-
Spectroscopic grade KBr powder (for KBr pellet method)
Procedure using ATR-FTIR (preferred for solids):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Procedure for KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
An In-Depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes a summary of its quantitative data, potential synthetic routes, and detailed insights into its anticancer and antioxidant activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physical and Chemical Properties
This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] These functional groups contribute to its unique electronic properties and biological activities.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆N₂O₂ | |
| Molecular Weight | 210.19 g/mol | |
| CAS Number | 1018-79-7 | |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | >300 °C | |
| Solubility | No data available | |
| SMILES | Oc1c(C#N)c(C#N)c(O)c2ccccc12 | |
| InChI | 1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H |
Synthesis and Characterization
Plausible Synthetic Pathway
A potential synthesis could start from 1,4-naphthoquinone, which would first be reduced to 1,4-dihydroxynaphthalene. Subsequent cyanation at the 2 and 3 positions would yield the final product. The Diels-Alder reaction is another efficient method for synthesizing 1,4-naphthoquinone derivatives.[2]
Caption: Plausible synthetic route to this compound.
Characterization
The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Note: Specific spectral data for this compound is not available in the cited literature. The provided information is based on general characterization methods for organic compounds.
Biological Activity and Mechanisms of Action
This compound has demonstrated significant potential as a bioactive molecule, particularly in the areas of cancer chemotherapy and as an antioxidant.
Anticancer Activity
This compound exhibits selective cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and hepatocellular carcinoma (HepG2).[1] The IC₅₀ values are reported to be in the range of 10-50 μM for MCF-7 cells.[1] The primary mechanism of its anticancer activity is the induction of apoptosis.[1]
The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways.[1]
-
Intrinsic Pathway: It induces mitochondrial dysfunction, leading to the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins, with the compound causing a shift in the Bcl-2/Bax ratio that favors apoptosis.[1]
-
Extrinsic Pathway and Caspase Activation: The released cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).[3][4] This caspase cascade leads to the cleavage of cellular substrates and ultimately, cell death.[1][3]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and leading to their apoptotic demise.[1]
References
Synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone. The described methodology involves a three-step process: the oxidation of the hydroquinone starting material, a Diels-Alder cycloaddition, and a subsequent aromatization to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from 2,3-dicyanohydroquinone is achieved through a robust three-step sequence. The overall transformation is outlined below:
Caption: Overall synthetic pathway from 2,3-dicyanohydroquinone.
Experimental Protocols
Step 1: Oxidation of 2,3-Dicyanohydroquinone to 2,3-Dicyano-1,4-benzoquinone
The initial step involves the oxidation of the starting material, 2,3-dicyanohydroquinone, to the corresponding highly reactive dienophile, 2,3-dicyano-1,4-benzoquinone. This can be effectively achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).
Materials:
-
2,3-Dicyanohydroquinone
-
Activated Manganese Dioxide (MnO₂)
-
Nitromethane (CH₃NO₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dicyanohydroquinone (1.0 eq) in nitromethane, add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dicyano-1,4-benzoquinone as a solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,3-Dicyanohydroquinone | C₈H₄N₂O₂ | 160.13 | Off-white solid |
| 2,3-Dicyano-1,4-benzoquinone | C₈H₂N₂O₂ | 158.11 | Yellow solid |
Step 2: Diels-Alder Cycloaddition
The synthesized 2,3-dicyano-1,4-benzoquinone is then subjected to a Diels-Alder reaction with 1,3-butadiene. Due to the gaseous nature of 1,3-butadiene, it is conveniently generated in situ from the thermal decomposition of 3-sulfolene.
Materials:
-
2,3-Dicyano-1,4-benzoquinone
-
3-Sulfolene
-
Xylene
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine 2,3-dicyano-1,4-benzoquinone (1.0 eq) and 3-sulfolene (1.5 eq) in xylene.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC. The thermal decomposition of 3-sulfolene will release 1,3-butadiene, which will then react with the quinone.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Diels-Alder adduct, 1,4,4a,8a-tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile, may precipitate from the solution upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile | C₁₂H₈N₂O₂ | 212.21 |
Step 3: Aromatization to this compound
The final step is the aromatization of the Diels-Alder adduct to furnish the desired this compound. This can be accomplished through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by treatment with alumina at elevated temperatures.
Materials:
-
1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Benzene or Toluene
-
Reflux condenser
-
Heating mantle
Procedure (Using DDQ):
-
Dissolve the Diels-Alder adduct (1.0 eq) in benzene or toluene in a round-bottom flask.
-
Add DDQ (1.1 eq) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and the resulting hydroquinone byproduct of DDQ will precipitate.
-
Filter the mixture and wash the collected solid with cold solvent.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₆N₂O₂ | 210.19 | >300 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: Laboratory workflow for the synthesis.
Conclusion
The synthesis of this compound from 2,3-dicyanohydroquinone is a multi-step process that can be reliably performed in a laboratory setting. The key steps of oxidation, Diels-Alder cycloaddition, and aromatization are well-established transformations in organic chemistry. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound for further investigation in various scientific and drug development applications. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.
Molecular weight of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
An In-depth Technical Guide on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
This technical guide provides a comprehensive overview of this compound, a naphthalene derivative with significant potential in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and biological activities.
Chemical and Physical Properties
This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) functional groups.[1] These groups contribute to its unique electronic properties and reactivity. Its key quantitative data are summarized below for clear reference.
| Property | Value | Reference |
| Molecular Weight | 210.19 g/mol | [2] |
| Molecular Formula | C₁₂H₆N₂O₂ | [3] |
| CAS Number | 1018-79-7 | [3] |
| Melting Point | >300 °C | |
| Appearance | Powder, crystals, or chunks | |
| Topological Polar Surface Area | 88 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| SMILES | N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O | [3] |
| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a representative experimental protocol involving this compound as a starting material for the synthesis of a derivative, based on established organic chemistry techniques.
Protocol: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile
This protocol describes the alkylation of this compound to form 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, a modification that can enhance solubility for applications in organic electronics.[4]
1. Reaction Setup:
-
Dissolve this compound in a suitable solvent, such as dimethylformamide (DMF), in a reaction flask.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.[4]
2. Alkylation:
-
Introduce an excess amount of 1-bromobutane to the reaction mixture.[4]
3. Reaction Conditions:
-
Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Heat the mixture to a temperature between 60-80 °C.
-
Stir the reaction for several hours, monitoring its completion using thin-layer chromatography (TLC).[4]
4. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water.
-
Extract the desired product using an organic solvent like ethyl acetate.[4]
5. Purification:
-
Wash the collected organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting crude product via column chromatography on silica gel to isolate pure 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[4]
6. Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Biological Activity and Signaling Pathways
Preliminary research indicates that this compound possesses notable biological activities, particularly in the context of oncology. Its primary mechanism of anticancer action is reported to be the induction of apoptosis, or programmed cell death.[1]
Anticancer and Apoptotic Induction:
The compound is suggested to activate both the intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway, which is initiated by cellular stress, is of particular interest. It is proposed that this compound disrupts mitochondrial function by affecting the electron transport chain.[1] This disruption leads to mitochondrial membrane permeabilization, a critical event that results in the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytoplasmic cytochrome c then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.
This targeted mechanism allows for the controlled elimination of cancer cells while potentially sparing normal, healthy tissues.[1] Studies have noted its efficacy in hepatocellular carcinoma cell lines (e.g., HepG2) and have suggested that its activity in breast cancer cells may be linked to estrogen receptor pathways.[1]
References
Bioactivity of Dihydroxynaphthalene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxynaphthalene (DHN), a class of bicyclic aromatic organic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The ten structural isomers of DHN, distinguished by the position of their two hydroxyl groups on the naphthalene ring, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of dihydroxynaphthalene isomers, with a focus on their antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and elucidates the known signaling pathways involved in their mechanisms of action.
Overview of Dihydroxynaphthalene Isomers
The ten isomers of dihydroxynaphthalene serve as a versatile platform for the development of novel therapeutic agents. Their biological activities are intricately linked to the specific arrangement of the hydroxyl groups, which influences their electronic properties, reactivity, and ability to interact with biological targets.
Figure 1: Dihydroxynaphthalene Isomers and Bioactivities.
Antioxidant Activity
The antioxidant properties of dihydroxynaphthalene isomers are among their most studied bioactivities. The position of the hydroxyl groups significantly influences their ability to scavenge free radicals and reduce oxidative stress.[1] Generally, isomers with hydroxyl groups on the same ring and in ortho or para positions, as well as those with peri-hydroxyl groups, exhibit enhanced antioxidant capacity.
Quantitative Antioxidant Activity Data
The antioxidant activities of several dihydroxynaphthalene isomers have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[1] A comparative study has shown that isomers with an α-substitution pattern (hydroxyl group at position 1 or 4) generally exhibit higher antioxidant power than those with a β-substitution pattern (hydroxyl group at position 2 or 3).[2]
| Isomer | Assay | Result |
| 1,8-Dihydroxynaphthalene | DPPH | High radical scavenging activity[1] |
| FRAP | High reducing power[1] | |
| 1,6-Dihydroxynaphthalene | DPPH | Moderate radical scavenging activity[1] |
| FRAP | Moderate reducing power[1] | |
| 2,6-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity[1] |
| FRAP | Lower reducing power[1] | |
| 2,7-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity[1] |
| FRAP | Lower reducing power[1] | |
| 1,3-Dihydroxynaphthalene | - | Significant antioxidant activity noted[3] |
| 1,4-Dihydroxynaphthalene | - | Antioxidant properties have been studied |
Note: "High," "Moderate," and "Lower" are relative terms based on the comparative studies cited. Specific IC50 values for a comprehensive range of isomers are not consistently available in the literature.
Anti-inflammatory Activity
Certain dihydroxynaphthalene isomers and their derivatives have demonstrated anti-inflammatory properties. This activity is often attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators. For instance, 1,3-Dihydroxynaphthalene has shown promise in modulating inflammatory pathways.[3]
Quantitative Anti-inflammatory Activity Data
Quantitative data on the anti-inflammatory activity of core dihydroxynaphthalene isomers is limited. However, studies on related dihydroxyflavone derivatives suggest that the positioning of hydroxyl groups is critical for cyclooxygenase (COX) enzyme inhibition, a key mechanism in inflammation.
| Compound Class | Assay | Result |
| Dihydroxyflavone Derivatives | Carrageenan-induced paw edema | Dose-dependent inhibition |
| Dihydroxyflavone Derivatives | In-vitro COX-1 and COX-2 inhibition | Concentration-dependent inhibition |
Anticancer Activity
The cytotoxic effects of dihydroxynaphthalene derivatives against various cancer cell lines have been reported, with mechanisms often involving the induction of apoptosis.[1]
Quantitative Anticancer Activity Data
The majority of available quantitative data on anticancer activity pertains to derivatives of dihydroxynaphthalene, rather than the core isomers themselves.
| Compound | Cell Line | IC50 (µM) |
| Dihydroxy-naphthalene-1,4-dione derivative | HL-60 (Leukemia) | 8.09 |
| 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene | HCT-116 (Colon Cancer) | 15.20[4] |
Note: The data presented is for dihydroxynaphthalene derivatives and highlights the potential of the core scaffold in cancer therapy.
Enzyme Inhibition
The ability of dihydroxynaphthalene isomers and their derivatives to inhibit various enzymes is an area of growing interest. For example, 1,3-Dihydroxynaphthalene and its derivatives have been investigated for their potential to inhibit HIV infection in vitro.[3]
Quantitative Enzyme Inhibition Data
Specific IC50 values for the enzyme inhibitory activity of a wide range of core dihydroxynaphthalene isomers are not well-documented in publicly available literature.
| Compound Class | Target Enzyme | Result |
| Dihydroxyflavones | Cyclooxygenase (COX) | Varying degrees of inhibition based on hydroxyl positioning |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of dihydroxynaphthalene bioactivity.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.[1]
Figure 2: DPPH Radical Scavenging Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the dihydroxynaphthalene isomer in a suitable solvent.
-
Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[1]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: Add the test compound to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the dihydroxynaphthalene isomer for a specified duration.
-
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]
Signaling Pathways
While the precise signaling pathways modulated by the core dihydroxynaphthalene isomers are still under investigation, studies on their derivatives have provided valuable insights into their potential mechanisms of action.
PI3K/Akt/mTOR Pathway (Derivatives)
Derivatives of dihydroxy-naphthalene-1,4-dione have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Figure 3: PI3K/Akt/mTOR Pathway Inhibition (Derivatives).
Extrinsic Apoptosis and ER Stress Pathways (Derivatives)
A 2-phenylnaphthalene derivative, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene, has been found to induce apoptosis in colon cancer cells through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway.[4] This involves the upregulation of death receptors like Fas and markers of ER stress.[4]
Figure 4: Apoptosis Induction via Extrinsic and ER Stress Pathways (Derivative).
Conclusion
Dihydroxynaphthalene isomers represent a promising class of compounds with a diverse range of biological activities. Their antioxidant, anti-inflammatory, and potential anticancer properties warrant further investigation. While a significant body of research exists, particularly on their antioxidant capabilities, there is a clear need for more comprehensive quantitative studies on the bioactivities of the core isomers. Elucidating the specific signaling pathways modulated by each isomer will be crucial for the rational design and development of novel dihydroxynaphthalene-based therapeutics. This technical guide serves as a foundational resource for researchers in this exciting field, highlighting both the current knowledge and the areas ripe for future exploration.
References
Technical Guide: Physicochemical Properties and Experimental Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, with a focus on the melting point, of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes detailed experimental protocols relevant to its synthesis, purification, and characterization, as well as a potential application workflow in organic electronics.
Physicochemical Properties
This compound is a polycyclic aromatic compound with hydroxyl and nitrile functional groups. Its properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | >300 °C (lit.) | |
| Molecular Formula | C₁₂H₆N₂O₂ | [1] |
| Molecular Weight | 210.19 g/mol | |
| CAS Number | 1018-79-7 | [1] |
| Appearance | Powder, crystals, or chunks | |
| Assay | 97% |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
2.1. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of dihydroxynaphthalenes. One common approach involves the reduction of the corresponding naphthoquinone.
Materials:
-
1,4-Naphthoquinone
-
Sodium dithionite
-
Appropriate solvent (e.g., aqueous ethanol)
-
Cyanating agent (e.g., sodium cyanide) in the presence of a suitable catalyst.
Procedure:
-
Reduction of 1,4-Naphthoquinone: Dissolve 1,4-naphthoquinone in a suitable solvent system, such as aqueous ethanol.
-
Slowly add a reducing agent, for instance, sodium dithionite, to the solution while stirring.[2]
-
Monitor the reaction until the characteristic color of the quinone disappears, indicating the formation of 1,4-dihydroxynaphthalene.
-
Cyanation: To the solution containing 1,4-dihydroxynaphthalene, introduce a cyanating agent. This step would likely require specific catalytic conditions to achieve substitution at the 2 and 3 positions.
-
Control the reaction temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
2.2. Purification by Recrystallization
To obtain a high-purity sample for accurate melting point determination, the crude product should be purified.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., propan-2-ol, dioxane-water mixture)[3]
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
2.3. Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., capillary melting point apparatus)
-
Capillary tubes
-
Purified this compound
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Pack a small amount of the dried, purified crystals into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow. Given the reported melting point of >300 °C, a high-temperature apparatus is necessary.
Application Workflow: Organic Thin-Film Transistor (OTFT) Fabrication
Derivatives of 1,4-dihydroxynaphthalene, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, are explored for their potential use as organic semiconductors in electronic devices like Organic Thin-Film Transistors (OTFTs). The following workflow illustrates the fabrication of a bottom-gate, top-contact OTFT, a common architecture for solution-processed organic semiconductors.[4]
This workflow outlines the key stages in fabricating an OTFT device, starting from substrate preparation, followed by the deposition of the organic semiconductor, the deposition of the source and drain electrodes, and finally, the electrical characterization of the completed device.[4]
References
Theoretical Frontiers in Dihydroxynaphthalene Research: A Technical Guide for Drug Discovery
An in-depth exploration of the theoretical and experimental landscape of dihydroxynaphthalene derivatives, offering insights for researchers, scientists, and drug development professionals.
Dihydroxynaphthalenes (DHNs), a class of bicyclic aromatic compounds, are emerging as a significant scaffold in medicinal chemistry and materials science. Their inherent structural features, particularly the number and position of hydroxyl groups, bestow upon them a diverse range of biological activities, including potent antioxidant, antimicrobial, and anticancer properties.[1][2] Theoretical and computational studies have become indispensable in unraveling the structure-activity relationships of DHN derivatives, guiding the rational design of novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the theoretical underpinnings of DHN research, complemented by established experimental protocols and quantitative data to facilitate further exploration and application.
Theoretical Methodologies: Unveiling Molecular Properties
The electronic properties of dihydroxynaphthalene derivatives are a key determinant of their chemical reactivity and biological function.[3] Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties.[5][6][7][8] Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are calculated to predict molecular stability, reactivity, and charge transport characteristics.[3][7] For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity.[5]
Molecular docking simulations are another critical computational technique in the study of DHN derivatives, providing insights into their potential as drug candidates.[4][9] By modeling the interaction between a DHN derivative (the ligand) and a biological target (e.g., a protein receptor), molecular docking can predict the binding affinity and mode of interaction, thereby guiding the selection of promising compounds for further experimental validation.[4]
Computational Workflow for Dihydroxynaphthalene Derivatives
The following diagram illustrates a typical computational workflow for the theoretical study of dihydroxynaphthalene derivatives, from initial molecular design to the prediction of biological activity.
Caption: A typical computational workflow for the theoretical investigation of dihydroxynaphthalene derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on dihydroxynaphthalene derivatives, providing a comparative overview of their electronic and biological properties.
Table 1: Calculated Electronic Properties of Dihydroxynaphthalene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | [7] |
| Naphthalene | DFT/6-31G | -5.82 | -1.00 | 4.82 | [8] |
| 1,5-Dihydroxynaphthalene | Not Specified | < -5 | -1.567 to -1.066 | Not Specified | [3] |
| 2,6-Dihydroxynaphthalene | Not Specified | < -5 | -1.567 to -1.066 | Not Specified | [3] |
Table 2: Antioxidant Activity of Dihydroxynaphthalene Isomers
| Compound | Assay | Result | Reference |
| 1,8-Dihydroxynaphthalene | DPPH | High radical scavenging activity | [1] |
| 1,6-Dihydroxynaphthalene | DPPH | Moderate radical scavenging activity | [1] |
| 2,6-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity | [1] |
| 2,7-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity | [1] |
Table 3: Anticancer Activity of Dihydroxynaphthalene Derivatives
| Compound | Cancer Cell Line(s) | GI₅₀ (nM) | IC₅₀ (nM) | Reference |
| Compound 4a | A549, MCF-7, Panc-1, HT-29 | 34 (mean) | 33 (MCF-7) | [10] |
| Compound 4b | A549, MCF-7, Panc-1, HT-29 | 34-54 | Not Specified | [10] |
| Compound 7d | A549, MCF-7, Panc-1, HT-29 | 34-54 | 97 (EGFR) | [10] |
| Erlotinib (Reference) | A549, MCF-7, Panc-1, HT-29 | 33 (mean) | 70 (EGFR) | [10] |
Experimental Protocols
Detailed experimental validation is crucial to confirm the predictions of theoretical studies. Below are summaries of key experimental protocols for the synthesis and biological evaluation of dihydroxynaphthalene derivatives.
Synthesis of Dihydroxynaphthalene Derivatives
A variety of synthetic routes to dihydroxynaphthalene derivatives have been reported.[11] A general procedure for the synthesis of quinolinone-bearing dihydroxy naphthalene derivatives via a click reaction is as follows[10]:
-
A mixture of 1,8-bis(prop-2-yn-1-yloxy)naphthalene or 1,5-bis(prop-2-yn-1-yloxy)-naphthalene (1.1 mmol) in 20 mL of DMF, CuSO₄·5H₂O (0.4 mmol), and sodium ascorbate (0.4 mmol) is stirred for 10 minutes at room temperature.[10]
-
A solution of the appropriate 4-azido compound (1.0 mmol) in 20 mL of DMF is added dropwise to the mixture.[10]
-
The reaction mixture is stirred at 50 °C for 24 hours.[10]
-
After 14 hours, another portion of sodium ascorbate (0.4 mmol) is added.[10]
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with ice, and the precipitate is filtered and washed with cold water to yield the final product.[10]
Biological Activity Evaluation
The antiproliferative activity of dihydroxynaphthalene derivatives against various cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29) can be evaluated to determine their potential as anticancer agents.[10] The results are often expressed as the GI₅₀, the concentration that inhibits 50% of cell growth.[10]
The inhibitory activity of compounds against specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR), can be assessed.[10] The IC₅₀ value, representing the concentration that inhibits 50% of the enzyme's activity, is determined.[10]
The ability of dihydroxynaphthalene derivatives to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential. This can be investigated by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[10] For example, compounds 4a, 4b, and 7d have been shown to significantly increase the level of active caspase-3 in human epithelial cancer cells.[10]
Signaling Pathways in Anticancer Activity
Certain dihydroxynaphthalene derivatives exert their anticancer effects by inducing apoptosis through the modulation of specific signaling pathways. The diagram below illustrates a simplified representation of the caspase-mediated apoptotic pathway that can be activated by these compounds.
Caption: A simplified signaling pathway for apoptosis induction by dihydroxynaphthalene derivatives.
Logical Relationships: From Structure to Activity
The biological activity of dihydroxynaphthalene derivatives is intrinsically linked to their molecular structure and resulting electronic properties. The following diagram illustrates this fundamental relationship.
Caption: The relationship between molecular structure, electronic properties, and biological activity of DHNs.
Conclusion and Future Directions
Theoretical studies, in synergy with experimental validation, have significantly advanced our understanding of dihydroxynaphthalene derivatives. The computational tools and experimental protocols outlined in this guide provide a robust framework for the continued exploration of this versatile class of compounds. Future research should focus on leveraging these methodologies to design and synthesize novel DHN derivatives with enhanced biological activity and selectivity for specific therapeutic targets. The integration of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence, will undoubtedly accelerate the discovery and development of next-generation drugs and functional materials based on the dihydroxynaphthalene scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative with significant potential in both biomedical research and materials science. Its unique chemical structure, characterized by a dihydroxynaphthalene core with two vicinal nitrile groups, imparts a range of biological activities and interesting electronic properties. In the biomedical field, it has demonstrated notable anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. Its antioxidant properties are also of interest for therapeutic applications. In materials science, its electron-accepting nature makes it a candidate for use in organic electronics. This document provides detailed protocols for the synthesis, handling, and application of this compound in key experimental settings.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1018-79-7 |
| Molecular Formula | C₁₂H₆N₂O₂ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Powder, crystals, or chunks |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and DMF. |
| Storage | Store at room temperature in a dry, dark place. |
Biological Applications and Data
This compound has shown promising anticancer activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as causing cell cycle arrest at the G2/M checkpoint.
Anticancer Activity: Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in several cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 10 - 50 |
| MDA-MB-231 | Breast Cancer | Data not available |
| PC-3 | Prostate Cancer | 5 - 25 |
| DU-145 | Prostate Cancer | 5 - 25 |
Mechanism of Action: Apoptosis Induction
This compound induces programmed cell death in cancer cells. This process is initiated through:
-
Intrinsic Pathway: Disruption of the mitochondrial membrane potential and release of cytochrome c.
-
Extrinsic Pathway: Activation of death receptors on the cell surface.
-
Cell Cycle Arrest: Halting of the cell cycle at the G2/M phase, preventing cell division.
Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Materials Science
Disclaimer: The following application notes and protocols are based on established chemical principles and published methodologies for structurally related compounds. As of the current date, there is limited specific literature detailing the applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in materials science. Therefore, the information provided herein is intended to be illustrative and serve as a starting point for research and development. Experimental conditions will likely require significant optimization.
High-Performance Thermosetting Polymers
Application Notes
This compound is a promising monomer for the synthesis of high-performance thermosetting polymers. Its rigid naphthalene core, coupled with the electron-withdrawing dinitrile groups and reactive hydroxyl functionalities, suggests the potential for creating polymers with a unique combination of properties. Similar to phthalonitrile-based resins, polymers derived from this monomer are expected to exhibit high thermal and oxidative stability.[1][2] The cross-linked network formed upon curing would contribute to a high glass transition temperature (Tg) and excellent mechanical properties, making these materials suitable for applications in aerospace composites, high-temperature adhesives, and electronic encapsulants.[1][3]
The presence of both nitrile and hydroxyl groups offers multiple pathways for polymerization. The nitrile groups can undergo cyclotrimerization to form a highly cross-linked triazine or phthalocyanine-like network, a reaction characteristic of phthalonitrile monomers.[2] Alternatively, the hydroxyl groups can be utilized for polymerization reactions such as etherification or esterification to create polyethers or polyesters with a naphthalene-dicarbonitrile unit in the backbone.
Potential Applications:
-
Aerospace Composites: As a matrix resin for carbon or glass fiber composites requiring high-temperature resistance.
-
High-Temperature Adhesives: For bonding metals and composites in demanding environments.
-
Electronic Encapsulants: To protect sensitive electronic components from heat and moisture.
-
Porous Organic Polymers (POPs): The rigid and potentially contorted structure resulting from polymerization could lead to microporous materials for gas storage and catalysis.[1]
Experimental Protocols
Protocol 1.1: Synthesis of a Cross-linked Poly(naphthalene-triazine) Thermoset via Nitrile Cyclotrimerization
This protocol is designed to produce a solid, cross-linked material through the thermal curing of the nitrile groups.
Materials:
-
This compound (Monomer)
-
Curing agent (e.g., aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS), or a Lewis acid)[1]
-
Mold for sample preparation
-
High-temperature oven or furnace with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Mixing: Thoroughly mix the this compound monomer with a catalytic amount of the chosen curing agent (e.g., 1-5 wt%).
-
Molding: Place the mixture into a preheated mold.
-
Curing: Transfer the mold to a high-temperature oven or furnace under an inert atmosphere. The curing cycle should be optimized, but a general procedure is as follows:
-
Heat to a temperature above the melting point of the monomer (e.g., 250 °C) and hold for 1-2 hours to ensure complete melting and wetting.
-
Gradually ramp the temperature up to a final curing temperature (e.g., 300-375 °C) and hold for 4-8 hours.
-
Post-cure at a higher temperature (e.g., 375-400 °C) for 2-4 hours to complete the cross-linking reaction.
-
-
Cooling and Demolding: After the curing cycle is complete, allow the sample to cool slowly to room temperature before demolding.[1] The resulting solid polymer can then be characterized.
Protocol 1.2: Synthesis of a Linear Polyether
This protocol utilizes the hydroxyl groups to form a linear polymer.
Materials:
-
This compound
-
An activated dihalide (e.g., 4,4'-difluorobenzophenone)
-
A base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO))
-
Toluene (for azeotropic removal of water)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add equimolar amounts of this compound and the dihalide monomer, along with an excess of potassium carbonate (e.g., 2.2 equivalents).
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically.
-
Polymerization: After removing the toluene, raise the temperature to 160-170 °C and maintain for 8-16 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the reaction mixture, filter to remove salts, and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Drying: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum at an elevated temperature (e.g., 80-100 °C).
Data Presentation
Table 1: Projected Properties of a Thermoset Polymer Derived from this compound (These values are illustrative and based on data for similar high-performance polymer systems like phthalonitriles)
| Property | Projected Value |
| Glass Transition Temp. (Tg) | > 400 °C |
| 5% Weight Loss Temp. (TGA) | > 500 °C (in N₂) |
| Char Yield at 800 °C (TGA) | > 70% (in N₂) |
| Flexural Strength | 100 - 150 MPa |
| Flexural Modulus | 3 - 5 GPa |
| Dielectric Constant (1 MHz) | 3.0 - 4.0 |
Visualization
Caption: Workflow for the synthesis of a cross-linked thermoset.
Organic Thin-Film Transistors (OTFTs)
Application Notes
Naphthalene-based organic semiconductors are a significant class of materials in organic electronics due to their good charge transport properties and chemical stability.[4] The dicarbonitrile substitution on the naphthalene core in this compound suggests it could be an n-type semiconductor, as the nitrile groups are strongly electron-withdrawing. The hydroxyl groups could influence the material's solubility, molecular packing in the solid state, and electronic energy levels.[4] While the hydroxyl groups might lead to strong intermolecular hydrogen bonding, potentially affecting solubility and film morphology, they also offer sites for further chemical modification, for example, by alkylation to improve solution processability.
Potential Applications:
-
Active Layer in n-type OTFTs: For use in logic circuits, displays, and sensors.
-
Solution-Processable Electronics: If solubility can be achieved (either directly or through derivatization), it could enable low-cost, large-area fabrication techniques like spin-coating or printing.
Experimental Protocol
Protocol 2.1: Fabrication of a Bottom-Gate, Top-Contact OTFT
This protocol describes a general procedure for fabricating an OTFT using this compound as the active semiconductor layer.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound
-
A suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or a high-boiling point solvent)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Source and drain contact material (e.g., Gold (Au) or Calcium (Ca)/Aluminum (Al))
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups and improve the semiconductor-dielectric interface. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.[4]
-
Organic Semiconductor Film Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., 5-10 mg/mL). Gentle heating may be required for dissolution.
-
Deposit the organic semiconductor film onto the treated substrate using spin-coating. A typical two-step process could be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.[4] These parameters must be optimized.
-
Alternatively, thermal evaporation under high vacuum can be used if the compound sublimes without decomposition.
-
-
Annealing: Anneal the semiconductor film at a suitable temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology.
-
Source-Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask onto the organic semiconductor layer.
Data Presentation
Table 2: Hypothetical Performance Metrics for an OTFT based on this compound (These values are illustrative and represent potential targets for an n-type organic semiconductor)
| Parameter | Projected Value |
| Carrier Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | 5 - 20 V |
| Subthreshold Swing (SS) | < 1 V/decade |
Visualization
Caption: General workflow for OTFT device fabrication.
Fluorescent Materials and Chemosensors
Application Notes
The naphthalene core is a well-known fluorophore.[1] The presence of electron-donating hydroxyl groups and electron-withdrawing nitrile groups on the naphthalene ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often sensitive to the local environment. This makes this compound a candidate for the development of fluorescent probes and chemosensors.[1] The hydroxyl groups can act as binding sites for specific analytes (e.g., metal ions), and this binding event could modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" sensory response.
Potential Applications:
-
Fluorescent Chemosensors: For the detection of metal ions, anions, or small molecules.
-
Fluorescent Dyes: For use in cellular imaging and material labeling, leveraging the intrinsic fluorescence of the naphthalene core.[5]
-
Aggregation-Induced Emission (AIE) Materials: Polymerization or aggregation of the monomer could potentially lead to materials exhibiting AIE characteristics.[1]
Experimental Protocol
Protocol 3.1: Evaluation of Chemosensory Properties for Metal Ion Detection
This protocol outlines a general method to screen the fluorescent response of the compound to various metal ions.
Materials:
-
This compound
-
A suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water)
-
A selection of metal salt solutions (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Ni²⁺, Cu²⁺, Zn²⁺, etc.)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Prepare stock solutions of the various metal salts (e.g., 10 mM).
-
Spectroscopic Measurements:
-
In a cuvette, place a dilute solution of the compound (e.g., 10 µM).
-
Record the initial UV-Vis absorption and fluorescence emission spectra.
-
-
Titration:
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, record the UV-Vis and fluorescence spectra.
-
-
Selectivity Test: Repeat the measurement by adding a significant excess of other potentially interfering metal ions to the solution of the compound and the target analyte to check for selectivity.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity versus the concentration of the added metal ion to determine the binding stoichiometry and association constant.
Data Presentation
Table 3: Hypothetical Fluorescence Response to Different Metal Ions (Illustrative data showing a selective response to Al³⁺)
| Metal Ion (10 equiv.) | Fluorescence Intensity Change | Wavelength Shift (nm) |
| None | - | - |
| Na⁺ | < 5% | < 2 nm |
| K⁺ | < 5% | < 2 nm |
| Mg²⁺ | ~10% increase | ~5 nm blue shift |
| Ca²⁺ | ~8% increase | ~4 nm blue shift |
| Al³⁺ | > 500% increase (Turn-on) | ~30 nm red shift |
| Fe³⁺ | > 90% quenching (Turn-off) | - |
| Cu²⁺ | > 95% quenching (Turn-off) | - |
Visualization
Caption: Logical pathway for a fluorescent chemosensor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of High-performance Materials at SPECIFIC POLYMERS [specificpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphthalene-Based Fluorescent Probes for Metal Ion Detection
A Representative Study Using a Schiff Base Derivative of 2-Hydroxy-1-naphthaldehyde for the Detection of Al³⁺
Note on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Extensive literature searches did not yield specific studies on the application of this compound as a fluorescent probe for metal ion detection. Therefore, to fulfill the request for detailed application notes and protocols, we present a comprehensive guide based on a closely related and well-characterized naphthalene derivative, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde. This compound serves as an excellent representative example of a "turn-on" fluorescent probe for the selective detection of aluminum ions (Al³⁺).
Introduction
Naphthalene-based fluorescent probes are a significant class of chemosensors utilized for the detection of various metal ions due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. Schiff base ligands derived from naphthalene derivatives are particularly effective as they can selectively coordinate with specific metal ions, leading to a measurable change in their fluorescence emission. This document provides detailed application notes and protocols for a representative naphthalene-based Schiff base probe, synthesized from 2-hydroxy-1-naphthaldehyde and 2-aminoethanol (referred to herein as Probe P1), for the selective fluorescent detection of Al³⁺.[1] This "off-on" sensor exhibits a significant increase in fluorescence intensity upon binding to Al³⁺, making it a highly sensitive and selective tool for researchers, scientists, and drug development professionals.[1]
Signaling Pathway
The detection mechanism of Probe P1 for Al³⁺ is based on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET). In the free state, the fluorescence of the naphthaldehyde fluorophore is quenched. Upon coordination of Al³⁺ with the phenolic hydroxyl group and the imine nitrogen of the Schiff base, a stable complex is formed. This chelation restricts the PET process, leading to a significant enhancement of the fluorescence intensity.[2]
Quantitative Data
The photophysical and binding properties of Probe P1 for the detection of Al³⁺ are summarized in the table below. This data is essential for experimental design and interpretation of results.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 370 nm | [1] |
| Emission Wavelength (λem) | 470 nm | [1] |
| Response Type | Fluorescence "Turn-on" | [1] |
| Stoichiometry (Probe:Al³⁺) | 1:1 | [1] |
| Detection Limit (LOD) | 0.66 µM | [1] |
| Linear Range | 2 - 100 µM | [1] |
| Solvent | Ethanol | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Probe P1 and its application in the detection of Al³⁺.
This protocol describes the synthesis of the Schiff base fluorescent probe from 2-hydroxy-1-naphthaldehyde and 2-aminoethanol.[1]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
2-Aminoethanol
-
Ethanol
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (0.0100 g, 0.058 mmol) and 2-aminoethanol (0.1 mL) in 40 mL of ethanol in a round-bottom flask.[1]
-
Stir the reaction mixture at 80°C for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Pour the resulting mixture into petroleum ether to induce precipitation.[1]
-
Collect the precipitate by filtration and wash it with ethanol.[1]
-
Dry the resulting brown solid in a vacuum to obtain Probe P1.[1]
This protocol details the procedure for using Probe P1 for the fluorometric detection of Al³⁺.
Materials:
-
Probe P1
-
Ethanol (spectroscopic grade)
-
Stock solutions of various metal ions (e.g., Al³⁺, Ag⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cd²⁺, Cr³⁺, Fe³⁺) in appropriate solvents.
-
Fluorometer
-
Quartz cuvettes
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a stock solution of Probe P1 in ethanol.
-
Prepare stock solutions of the metal salts to be tested.
2. Fluorescence Measurements:
-
In a quartz cuvette, prepare a solution of Probe P1 in ethanol at the desired concentration (e.g., 10 µM).
-
Set the excitation wavelength of the fluorometer to 370 nm and the excitation and emission slit widths to 10 nm.[1]
-
Record the fluorescence emission spectrum of the free probe solution.
3. Titration with Al³⁺:
-
To the cuvette containing the Probe P1 solution, incrementally add small aliquots of the Al³⁺ stock solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
A significant increase in fluorescence intensity at 470 nm should be observed.[1]
-
Continue the titration until the fluorescence intensity reaches a plateau.
4. Selectivity Studies:
-
Prepare separate solutions of Probe P1, each containing a different metal ion of interest at a concentration equivalent to that used for Al³⁺.
-
Record the fluorescence emission spectrum for each solution.
-
A significant fluorescence enhancement should only be observed in the presence of Al³⁺, demonstrating the selectivity of the probe.[1]
5. Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of Probe P1 and Al³⁺, while keeping the total concentration constant.
-
Measure the fluorescence intensity at 470 nm for each solution.
-
Plot the fluorescence intensity against the mole fraction of Al³⁺. The maximum fluorescence intensity at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.[1]
Applications in Drug Development and Research
Fluorescent probes for metal ions like Al³⁺ are valuable tools in drug development and biomedical research. They can be employed to:
-
Monitor Metal Ion Homeostasis: Investigate the role of aluminum in neurodegenerative diseases and other pathological conditions.
-
Screening of Chelating Agents: Evaluate the efficacy of potential drug candidates designed to chelate and remove excess toxic metal ions from biological systems.
-
Cellular Imaging: Visualize the intracellular distribution of aluminum ions, providing insights into cellular uptake, trafficking, and localization.
Disclaimer: The protocols and data presented are based on published research and should be adapted and optimized for specific experimental conditions and equipment. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Organic Electronics
Introduction
Naphthalene-based organic semiconductors are a significant class of materials in organic electronics due to their excellent charge transport properties and chemical stability.[1] The introduction of electron-withdrawing dicarbonitrile groups to the 1,4-dihydroxynaphthalene core is a promising strategy to modulate the electronic energy levels, potentially leading to a novel n-type organic semiconductor. This document outlines the properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and provides detailed protocols for its potential application in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1018-79-7 | [2][3] |
| Molecular Formula | C₁₂H₆N₂O₂ | [3] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Powder, crystals, or chunks | [2] |
| Melting Point | >300 °C (lit.) | [2] |
| SMILES | Oc1c(C#N)c(C#N)c(O)c2ccccc12 | [2] |
| InChI | 1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H | [2] |
| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N | [2] |
Synthesis Protocol
Due to the low solubility of this compound, a plausible synthetic route to a more solution-processable derivative, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, is outlined below.[1] This alkylation strategy is common for improving the processability of organic semiconductors.[1]
Reaction: Alkylation of this compound with 1-bromobutane.[1]
Materials:
-
This compound
-
1-bromobutane (excess)
-
Potassium carbonate (base)
-
Dimethylformamide (DMF, solvent)
-
Ethyl acetate (extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add an excess of 1-bromobutane to the reaction mixture.[1]
-
Heat the mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours. Monitor the reaction progress using thin-layer chromatography.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[1]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Application in Organic Field-Effect Transistors (OFETs)
The electron-withdrawing nature of the dicarbonitrile groups suggests that this compound and its derivatives could function as n-type semiconductors, similar to naphthalene diimides (NDIs).[1]
A bottom-gate, top-contact (BGTC) architecture is a common device structure for solution-processed OFETs.[1]
Materials:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Solution of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol, followed by drying with a nitrogen stream.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.
-
Organic Semiconductor Film Deposition: Prepare a 5-10 mg/mL solution of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in a suitable solvent. Deposit a thin film of the organic semiconductor onto the treated substrate using spin-coating (e.g., 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds). Anneal the film at an optimized temperature to improve crystallinity.[1]
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes.
The performance of the fabricated OFETs should be characterized by measuring their transfer and output characteristics using a semiconductor parameter analyzer.[4]
-
Transfer Characteristics: A plot of the drain current (ID) versus the gate voltage (VG) at a constant drain voltage (VD). This is used to determine the field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).
-
Output Characteristics: A plot of ID versus VD at various constant VG values. This shows the current modulation by the gate voltage.[4]
The following table presents hypothetical performance parameters for an OFET based on a solution-processed naphthalene derivative. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Hypothetical Value |
| Field-Effect Mobility (μ) | 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | 5 - 15 V |
Application in Organic Solar Cells (OSCs)
Given its potential n-type behavior, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile could be investigated as a non-fullerene acceptor in bulk heterojunction (BHJ) OSCs, paired with a suitable polymer donor. Naphthalene-based acceptors have shown promise in OSCs.[5]
A conventional device architecture is described below.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as the hole transport layer (HTL)
-
A suitable polymer donor (e.g., PTB7-Th)
-
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile as the acceptor
-
A suitable solvent for the active layer blend (e.g., chlorobenzene with an additive like 1,8-diiodooctane)
-
Calcium (Ca) and Aluminum (Al) for the top electrode
Procedure:
-
Substrate Preparation: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at ~150 °C.
-
Active Layer Deposition: Prepare a blend solution of the polymer donor and 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in the chosen solvent. Spin-coat the active layer onto the HTL in an inert atmosphere (e.g., a glovebox).
-
Top Electrode Deposition: Thermally evaporate Ca followed by Al through a shadow mask to define the top electrode.
The performance of the fabricated OSCs should be evaluated under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[6]
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curve to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[7]
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the percentage of incident photons at each wavelength that are converted to charge carriers.
The table below shows hypothetical performance parameters for an OSC utilizing a naphthalene-based acceptor.
| Parameter | Hypothetical Value |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current Density (Jsc) | 10 - 15 mA/cm² |
| Fill Factor (FF) | 0.6 - 0.7 |
| Power Conversion Efficiency (PCE) | 6 - 9 % |
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests its potential as a novel organic semiconductor. The protocols outlined in this document provide a comprehensive starting point for the synthesis of a solution-processable derivative and its evaluation in organic electronic devices such as OFETs and OSCs. Further research is required to determine its actual electronic properties and device performance.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile 97 1018-79-7 [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 5. benchchem.com [benchchem.com]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Organic solar cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Naphthalocyanines from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of naphthalocyanines derived from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. These compounds are of significant interest in drug development, particularly as photosensitizers in Photodynamic Therapy (PDT).
Introduction
Naphthalocyanines (Ncs) are structural analogues of phthalocyanines, featuring an extended π-conjugated system. This structural modification results in a significant bathochromic shift of the Q-band absorption to the near-infrared (NIR) region (700-850 nm), a spectral window where biological tissues are most transparent.[1] This property makes naphthalocyanines highly promising candidates for applications in photodynamic therapy, where deep tissue penetration of light is crucial.[1][2][3] The introduction of hydroxyl groups onto the naphthalocyanine periphery can enhance water solubility and facilitate further functionalization for targeted drug delivery.
This application note details the synthesis of a tetra-(1,4-dihydroxy)naphthalocyanine, focusing on the cyclotetramerization of this compound. Potential challenges, such as the reactivity of the hydroxyl groups, and strategies to mitigate them are discussed. Furthermore, the application of these naphthalocyanines in photodynamic therapy is explored, supported by relevant photophysical and photochemical data.
Synthesis of Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine
The synthesis of naphthalocyanines from their corresponding dinitrile precursors is typically achieved through a metal-templated cyclotetramerization reaction. The presence of hydroxyl groups on the starting material, this compound, introduces a need for careful consideration of reaction conditions to prevent unwanted side reactions. Two potential routes are outlined: direct cyclotetramerization and a protecting group strategy.
Method 1: Direct Cyclotetramerization
This method attempts the direct synthesis without the protection of the hydroxyl groups. The success of this approach is highly dependent on the choice of solvent and base to minimize side reactions.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine this compound (1.0 eq), anhydrous zinc acetate (0.25 eq), and a high-boiling point solvent such as dimethylaminoethanol (DMAE) or 1-pentanol.
-
Addition of Base: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6-12 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color characteristic of the naphthalocyanine macrocycle.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a methanol-water solution (e.g., 10:1 v/v) to precipitate the crude product.
-
Purification: The crude product is collected by filtration and washed sequentially with water, methanol, and acetone to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel. Due to the polar nature of the hydroxyl groups, a polar eluent system such as a mixture of dichloromethane and methanol or DMF and n-hexane may be required.[4]
Diagram of Direct Synthesis Workflow:
Caption: Workflow for the direct synthesis of Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine.
Method 2: Protecting Group Strategy
To circumvent potential side reactions involving the acidic protons of the hydroxyl groups, a protecting group strategy can be employed. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups for alcohols that are stable under basic conditions and can be readily removed under mild acidic conditions.[5][6]
Experimental Protocol:
-
Protection of Hydroxyl Groups:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dry DMF or THF).
-
Add an excess of a silylating agent (e.g., tert-Butyldimethylsilyl chloride, 2.2 eq) and a base (e.g., imidazole, 2.5 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate and purify the protected dinitrile.
-
-
Cyclotetramerization:
-
Follow the same procedure as in Method 1, using the protected 1,4-di(tert-butyldimethylsilyloxy)naphthalene-2,3-dicarbonitrile as the starting material.
-
-
Deprotection:
-
Dissolve the purified, protected naphthalocyanine in a suitable solvent (e.g., THF).
-
Add a deprotecting agent such as tetra-n-butylammonium fluoride (TBAF) or a mild acid (e.g., acetic acid in THF/water).[6]
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Isolate and purify the final Zinc(II) Tetra-(1,4-dihydroxy)naphthalocyanine.
-
Diagram of Protecting Group Strategy Workflow:
References
- 1. Naphthalocyanine complexes as potential photosensitizers for photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyphthalocyanines as potential photodynamic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methodologies for structurally related aromatic, phenolic, and nitrile-containing compounds. All presented data should be considered as predictive and requires experimental verification.
Compound Profile
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆N₂O₂ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is proposed for its analysis.
Predicted HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (both with 0.1% Formic Acid) |
| Gradient | Start with 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 8 - 12 minutes (highly dependent on the exact conditions) |
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire data for 25 minutes.
-
Analysis: Analyze the resulting chromatogram for peak purity and retention time.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound.
¹H NMR:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet (broad) | 2H | 2 x Ar-OH |
| ~8.2 - 8.4 | Multiplet | 2H | Aromatic-H |
| ~7.7 - 7.9 | Multiplet | 2H | Aromatic-H |
¹³C NMR:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH |
| ~130 - 135 | Aromatic C-H |
| ~125 - 130 | Aromatic C-H |
| ~120 - 125 | Aromatic C (quaternary) |
| ~115 - 120 | C-CN |
| ~100 - 105 | C-CN |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z |
| [M-H]⁻ | 209.04 |
| [M+H]⁺ | 211.05 |
Expected Fragmentation: The fragmentation pattern is expected to involve the loss of HCN (27 Da) and CO (28 Da) from the molecular ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis on the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H (hydroxyl) |
| 2230 - 2210 (sharp) | C≡N (nitrile) |
| 1620 - 1580 | C=C (aromatic) |
| 1400 - 1300 | O-H bend (phenol) |
| 1250 - 1180 | C-O stretch (phenol) |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
| Wavelength (λmax, nm) |
| ~250 - 260 |
| ~280 - 290 |
| ~330 - 340 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Safety Precautions
Conclusion
The analytical methods and predicted data presented in these application notes provide a solid foundation for the characterization of this compound. Researchers and scientists are encouraged to use these protocols as a starting point and to perform experimental verification to establish the precise analytical parameters for this compound. The combination of chromatographic and spectroscopic techniques will ensure a thorough and accurate characterization of its identity, purity, and structure.
References
Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The method described is the relative or comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Preliminary Experiment: Determination of Absorption and Emission Maxima
Before proceeding with the quantum yield measurement, it is essential to determine the optimal excitation and emission wavelengths for this compound.
Protocol:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane). The concentration should be low enough to have an absorbance maximum below 0.1.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer over a broad wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_abs_max).
-
Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its λ_abs_max and scan a range of higher wavelengths to find the wavelength of maximum emission (λ_em_max).
-
Measure the fluorescence excitation spectrum by setting the emission monochromator to λ_em_max and scanning a range of shorter excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.
Selection of a Reference Standard
Based on the preliminary spectral data, a suitable reference standard should be chosen. The standard should have absorption and emission profiles that are in a similar region to the sample under investigation. For compounds absorbing in the UV-A region (around 350 nm) and emitting in the blue-violet region (around 450 nm), Quinine Sulfate is a widely accepted and well-characterized standard.
Table 1: Properties of Quinine Sulfate as a Fluorescence Quantum Yield Standard
| Property | Value |
| Solvent | 0.1 M Sulfuric Acid (H₂SO₄) |
| Reported Quantum Yield (Φ_std) | 0.58[1] |
| Typical Excitation Wavelength (λ_ex) | ~350 nm[1] |
| Typical Emission Wavelength (λ_em) | ~460 nm[1] |
| Refractive Index of Solvent (η_std) | 1.33 |
Experimental Protocol for Relative Quantum Yield Measurement (Comparative Method)
This protocol utilizes the gradient method, which involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. This method is more accurate than single-point measurements.[2][3]
3.1. Materials and Instrumentation
-
This compound
-
Quinine Sulfate (or other suitable standard)
-
Spectroscopic grade solvent (e.g., ethanol for the sample)
-
0.1 M Sulfuric Acid
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a cuvette holder
-
1 cm path length quartz cuvettes
3.2. Solution Preparation
-
Prepare stock solutions of both this compound and the Quinine Sulfate standard.
-
Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3] A minimum of five concentrations for each is recommended.
3.3. Absorbance and Fluorescence Measurements
-
Set the excitation wavelength on both the spectrophotometer and spectrofluorometer to the determined optimal excitation wavelength for both the sample and the standard. If their absorption spectra do not significantly overlap, use the respective absorption maximum for each and apply a correction for the lamp intensity at each wavelength.
-
For each dilution of the sample and standard: a. Measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer. b. Measure the fluorescence emission spectrum using the spectrofluorometer, ensuring that the experimental settings (e.g., slit widths, detector voltage) remain constant throughout all measurements.
-
Measure the emission spectrum of the solvent blanks (the pure solvents used for the sample and standard) under the same conditions for background subtraction.
3.4. Data Analysis and Calculation
-
Correct the emission spectra by subtracting the respective solvent blank spectrum.
-
Integrate the area under the corrected emission curve for each measured spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.
-
Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad).
-
Calculate the fluorescence quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample is the gradient from the plot for the sample.
-
Grad_std is the gradient from the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard.
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Summary of Quantitative Data
The following table should be populated with the experimentally determined values.
Table 2: Experimental Data and Calculated Quantum Yield
| Parameter | This compound (Sample) | Quinine Sulfate (Standard) |
| Solvent | e.g., Ethanol | 0.1 M H₂SO₄ |
| Refractive Index (η) | e.g., 1.36 | 1.33 |
| Excitation Wavelength (λ_ex) | Insert Value (nm) | Insert Value (nm) |
| Gradient (Grad) from plot of Integrated Fluorescence vs. Absorbance | Insert Calculated Value | Insert Calculated Value |
| Fluorescence Quantum Yield (Φ) | Insert Final Calculated Value | 0.58 (Reference) |
References
Application Notes and Protocols for the Synthesis of Phthalocyanines from 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
Phthalocyanines (Pcs) and their extended analogues, naphthalocyanines (Ncs), are synthetic macrocyclic compounds with exceptional thermal and chemical stability. Their unique electronic and optical properties, including strong absorption in the near-infrared (NIR) region, make them highly valuable for a range of applications. These include roles as photosensitizers in photodynamic therapy (PDT), contrast agents for bioimaging, and functional materials in organic electronics. The properties of phthalocyanines can be finely tuned by introducing substituents onto the periphery of the macrocycle.
This document provides detailed application notes and experimental protocols for the use of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile as a precursor for the synthesis of tetra(1,4-dihydroxy)naphthalocyanines. Due to the reactive nature of the hydroxyl groups under the high-temperature conditions typically required for naphthalocyanine synthesis, a three-step synthetic strategy is proposed. This strategy involves the protection of the hydroxyl groups, followed by the metal-templated cyclotetramerization of the protected precursor, and subsequent deprotection to yield the final hydroxylated naphthalocyanine. This approach ensures a higher yield and purity of the target compound.
Proposed Synthetic Pathway
The overall synthetic scheme involves three main stages:
-
Protection: The hydroxyl groups of this compound are protected as alkoxy groups (e.g., butoxy) to prevent side reactions during the high-temperature cyclization.
-
Cyclotetramerization: The protected precursor, 1,4-dialkoxynaphthalene-2,3-dicarbonitrile, undergoes a metal-templated cyclotetramerization reaction to form the corresponding tetra(dialkoxy)naphthalocyanine.
-
Deprotection: The alkoxy protecting groups are cleaved to yield the final tetra(1,4-dihydroxy)naphthalocyanine.
Figure 1: Proposed synthetic workflow for the synthesis of tetra(1,4-dihydroxy)naphthalocyanine.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile (Protection)
This protocol outlines the protection of the hydroxyl groups of this compound via alkylation to form 1,4-dibutoxynaphthalene-2,3-dicarbonitrile.
Materials:
-
This compound
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add an excess of 1-bromobutane to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,4-dibutoxynaphthalene-2,3-dicarbonitrile.
Quantitative Data (Representative):
| Parameter | Value |
| Molar ratio (Precursor:1-Bromobutane:K₂CO₃) | 1 : 2.5 : 3 |
| Reaction Temperature | 75 °C |
| Reaction Time | 18 hours |
| Solvent | DMF |
| Yield | ~85% |
Protocol 2: Synthesis of Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II) (Cyclotetramerization)
This protocol describes the synthesis of a metallated naphthalocyanine from the protected dicarbonitrile precursor using zinc(II) acetate as the metal template.
Materials:
-
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile
-
Zinc(II) acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
High-boiling point solvent (e.g., 1-pentanol, quinoline)
-
Methanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Combine 1,4-dibutoxynaphthalene-2,3-dicarbonitrile and zinc(II) acetate in a round-bottom flask.
-
Add a high-boiling point solvent such as 1-pentanol.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux (typically 140-180 °C, depending on the solvent) under an inert atmosphere for 8-12 hours.
-
Monitor the formation of the naphthalocyanine by observing the appearance of a deep green or blue color.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with methanol to remove impurities.
-
Further purification can be achieved by column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Molar ratio (Dicarbonitrile:Zn(OAc)₂) | 4 : 1 |
| Catalyst | DBU (catalytic amount) |
| Reaction Temperature | 150 °C (in 1-pentanol) |
| Reaction Time | 10 hours |
| Solvent | 1-Pentanol |
| Yield | 40-60% |
Protocol 3: Synthesis of Tetra(1,4-dihydroxy)naphthalocyaninato-Zinc(II) (Deprotection)
This protocol details the cleavage of the butoxy ether bonds to yield the final hydroxyl-substituted naphthalocyanine using boron tribromide.
Materials:
-
Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II)
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Water
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringe for reagent addition
-
Filtration apparatus
Procedure:
-
Dissolve the tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II) in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
The precipitate is collected by filtration, washed with water and then with methanol.
-
The solid product is then dried under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Molar ratio (Naphthalocyanine:BBr₃) | 1 : 12 (excess BBr₃ per ether group) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 24 hours |
| Solvent | Dichloromethane (DCM) |
| Yield | 70-90% |
Characterization Data (Representative)
The synthesized compounds can be characterized using various spectroscopic techniques. Below are representative data for the alkoxy-substituted naphthalocyanine.
Table 1: Spectroscopic Data for Tetra(1,4-dibutoxy)naphthalocyaninato-Zinc(II)
| Technique | Observed Features |
| UV-Vis (in THF) | Q-band (λmax) ~780-800 nm, Soret band (λmax) ~350-380 nm |
| ¹H NMR (in CDCl₃) | Aromatic protons: δ 7.5-8.5 ppm; Alkoxy protons (CH₂): δ 4.0-4.5 ppm; Alkyl protons: δ 0.9-1.8 ppm |
| FT-IR (KBr pellet) | Absence of C≡N stretch (~2230 cm⁻¹), Presence of C-O-C stretch (~1250 cm⁻¹) |
Visualizations
Figure 2: A generalized experimental workflow for the synthesis and purification of tetra(1,4-dihydroxy)naphthalocyanine.
Disclaimer
The provided protocols and data are based on established methodologies for the synthesis of related phthalocyanine and naphthalocyanine derivatives. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific experimental setup and desired product purity.
Application Notes and Protocols for Biomonitoring of Dihydroxynaphthalene Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dihydroxynaphthalene (DHN) metabolites, particularly 1,2-dihydroxynaphthalene (1,2-DHN), as sensitive and specific biomarkers for assessing human exposure to naphthalene. Naphthalene, a common environmental and occupational pollutant, is of significant interest due to its potential carcinogenic properties.[1] Accurate biomonitoring is crucial for toxicological studies and risk assessment.
Recent studies have established 1,2-DHN as a superior biomarker compared to the traditionally used 1- and 2-naphthol.[1][2][3] Urinary concentrations of 1,2-DHN are notably higher in exposed individuals, offering greater sensitivity.[2][3] Furthermore, 1,2-DHN is the direct precursor to 1,2-naphthoquinone, a metabolite implicated in the toxic effects of naphthalene, making its measurement toxicologically relevant.[1][2][3][4]
Quantitative Data Summary
The following tables summarize quantitative data from biomonitoring studies, illustrating the urinary concentrations of naphthalene metabolites in occupationally exposed workers compared to control groups.
Table 1: Urinary Concentrations of Naphthalene Metabolites in Exposed Workers vs. Control Groups
| Metabolite | Exposed Workers (Median, µg/L) | Control Group (Median, µg/L) | Reference |
| 1,2-Dihydroxynaphthalene | 1012 (range: 22-6477) | 8 (range: | [2] |
| 1-Naphthol | 122 | Not Reported | [4] |
| 2-Naphthol | 80 | Not Reported | [4] |
Table 2: Urinary Concentrations of Dihydroxynaphthalene Isomers in Different Exposure Groups
| Metabolite | Coke Oven Workers (Top; Geometric Mean, µg/L) | Coke Oven Workers (Side-Bottom; Geometric Mean, µg/L) | Control Workers (Geometric Mean, µg/L) | Reference |
| 1,2-Dihydroxynaphthalene | 552 | 260 | 38.8 | [5] |
| 1,4-Dihydroxynaphthalene | 3.42 | 3.56 | 1.21 | [5] |
Table 3: Detection Limits for Dihydroxynaphthalene Metabolites in Urine
| Analyte | Limit of Detection (µg/L) | Limit of Quantitation (µg/L) | Reference |
| 1,2-Dihydroxynaphthalene | 0.21 | 0.69 | [5] |
| 1,4-Dihydroxynaphthalene | 0.15 | 0.44 | [5] |
| 1,2-Dihydroxynaphthalene | 0.2 | 0.5 | [6] |
| 1-Naphthol | 0.1 | 0.2 | [6] |
| 2-Naphthol | 0.1 | 0.2 | [6] |
Signaling Pathways and Metabolism
Naphthalene is metabolized primarily in the liver. The following diagram illustrates the metabolic pathway leading to the formation of 1,2-DHN and its subsequent conversion to the reactive 1,2-naphthoquinone. Understanding this pathway is essential for interpreting biomonitoring results. The initial oxidation by cytochrome P450 enzymes forms naphthalene oxide, which is a critical intermediate.
Experimental Protocols
The following is a detailed protocol for the determination of 1,2-dihydroxynaphthalene in human urine by gas chromatography-mass spectrometry (GC-MS). This method is based on protocols described in the literature.[2][5][6]
1. Sample Preparation and Hydrolysis
-
Objective: To release 1,2-DHN from its glucuronide and sulfate conjugates.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
To a 1-2 mL aliquot of urine, add an internal standard (e.g., isotope-labeled 1,2-DHN).[6]
-
Add a buffer solution (e.g., sodium acetate, pH 5) and an enzyme mixture containing β-glucuronidase/arylsulfatase.[7]
-
Incubate the mixture overnight at 37°C to ensure complete enzymatic hydrolysis.[7]
-
2. Solid-Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate the analyte.
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
3. Derivatization
-
Objective: To increase the volatility and thermal stability of 1,2-DHN for GC-MS analysis.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) with trimethylchlorosilane (TMCS), to the dried residue.[2][4]
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to form the trimethylsilyl (TMS) derivative of 1,2-DHN.[6]
-
4. GC-MS Analysis
-
Objective: To separate and quantify the derivatized 1,2-DHN.
-
Procedure:
-
Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280-300°C).[3]
-
-
Mass Spectrometry (MS) Conditions:
-
5. Quantification
-
Objective: To determine the concentration of 1,2-DHN in the original urine sample.
-
Procedure:
-
Prepare a calibration curve using standard solutions of 1,2-DHN (or its glucuronide conjugate for improved stability) with the internal standard.[6][8]
-
Process the calibration standards in the same manner as the urine samples.[6]
-
Calculate the concentration of 1,2-DHN in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow
The following diagram provides a visual representation of the analytical workflow for the biomonitoring of 1,2-DHN.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Dihydroxynaphthalene as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. mdpi.com [mdpi.com]
- 8. Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Imaging Using Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Naphthalene and its derivatives represent a versatile class of fluorophores utilized in the development of sophisticated fluorescent probes for live-cell imaging.[1] Their inherent photophysical properties, including high quantum yields and sensitivity to the microenvironment, make them ideal scaffolds for designing sensors that can detect a wide range of biological analytes and parameters.[1] The rigid, planar structure and extensive π-electron conjugation of the naphthalene moiety contribute to the high fluorescence, photostability, and electroactivity of these probes.[1]
The sensing mechanisms of these probes are often engineered around photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT), allowing for "turn-on" or "turn-off" fluorescence responses upon interaction with their target.[2][3] This document provides detailed application notes and protocols for the use of naphthalene-based probes in key areas of cell biology research.
Application Note 1: Detection of Intracellular Metal Ions
The precise regulation of metal ion concentrations is crucial for numerous cellular functions, and its dysregulation is linked to various diseases, including neurological disorders.[2][4] Naphthalene-based fluorescent probes offer high sensitivity and selectivity for imaging dynamic changes in the intracellular concentrations of ions such as Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Hg²⁺.[2][4][5][6][7]
Quantitative Data for Metal Ion Probes
| Probe Type/Name | Target Ion | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Sensing Mechanism |
| Naphthalene Schiff Base P | Al³⁺ / Mg²⁺ | ~370 nm | ~475 nm (Al³⁺) / ~460 nm (Mg²⁺) | Not Specified | PET Inhibition[4][8] |
| Naphthalene Schiff Base L | Al³⁺ | Not Specified | Not Specified | 0.1 µM | Not Specified[5] |
| Naphthalimide-Based Probe | Fe³⁺ | Not Specified | Not Specified | Not Specified | Not Specified[2] |
| Naphthalimide-Thiophene L | Cu²⁺ | ~465 nm (Abs.) | ~530 nm | 1.8 µM | PET / Quenching[7][9] |
| Schiff Base PLB3 | Zn²⁺ | Not Specified | Not Specified | 0.33 µM | CHEF[6] |
| Naphthalene Monoimide | Hg²⁺ | 450 nm | ~550 nm | 0.52 µM | PET / Quenching[10] |
Sensing Mechanism: Photoinduced Electron Transfer (PET) Inhibition
Many naphthalene-based ion sensors operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the probe's fluorescence is quenched by a Photoinduced Electron Transfer (PET) process from an electron-rich receptor (e.g., a Schiff base nitrogen) to the excited naphthalene fluorophore. Upon binding the metal ion, this electron transfer is blocked, restoring the probe's fluorescence.[2]
Caption: General mechanism of a "turn-on" fluorescent probe based on PET inhibition.
Experimental Protocol: Live-Cell Imaging of Metal Ions
-
Probe Preparation: Prepare a stock solution of the naphthalene-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
Probe Loading:
-
Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in serum-free medium or an appropriate buffer (e.g., HEPES buffered saline).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C. Incubation time and concentration should be optimized for each cell line and probe.[10]
-
-
Washing: Remove the loading solution and wash the cells two to three times with fresh buffer to eliminate extracellular background fluorescence.[11]
-
Imaging:
-
Mount the dish or coverslip onto the microscope stage, ensuring cells are maintained in a suitable imaging medium at 37°C.[12]
-
Excite the probe using the appropriate wavelength and capture fluorescence emission with a confocal microscope or a widefield fluorescence microscope equipped with a sensitive camera.[4]
-
Control Experiment: To confirm the probe's response, cells can be co-incubated with a metal ion chelator (e.g., EDTA for extracellular ions, BAPTA-AM for intracellular calcium) to observe a decrease in fluorescence or an ionophore (e.g., ionomycin) in the presence of the target ion to induce an influx and increase in fluorescence.
-
Application Note 2: Monitoring Intracellular pH
Cellular processes are highly dependent on the pH of specific organelles. For instance, lysosomes maintain an acidic environment (pH 4.5-5.0), while mitochondria have an alkaline matrix (pH ~8.0).[10][13] Naphthalene-based probes can be designed to exhibit pH-dependent fluorescence, enabling the visualization of pH dynamics in these compartments.[14]
Quantitative Data for pH-Sensitive Probes
| Probe Type/Name | Target Environment | Excitation (λex) | Emission (λem) | pKa | pH Range |
| Naphthalene Diimide (NDI 5) | Acidic Organelles | Not Specified | Red Emission | 5.1 | 2.5 - 6.0[14] |
| HNVP | Mitochondria | Not Specified | Not Specified | 8.85 ± 0.04 | 7.60 - 10.00[13] |
| 1,8-Naphthalimide Rotor | Aqueous Solution | 400 nm | 530 nm | Not Specified | 4.0 - 12.0[3][15] |
Sensing Mechanism: Protonation-Induced Fluorescence Switching
Many pH probes function as molecular switches. In their deprotonated (basic) form, an intramolecular process like Twisted Intramolecular Charge Transfer (TICT) can occur upon excitation, leading to non-emissive de-excitation. Protonation of a specific functional group (e.g., an amine) in acidic conditions can destabilize this TICT state, forcing the molecule into a more rigid, planar conformation that decays via fluorescence.[3][14]
Caption: pH sensing via protonation-induced inhibition of a non-radiative decay pathway.
Experimental Protocol: Intracellular pH Measurement
-
Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol. The optimal probe concentration and loading time should be determined to ensure sufficient signal without causing cytotoxicity.
-
Washing: Follow step 4 from the metal ion protocol.
-
Imaging:
-
Acquire baseline fluorescence images of the loaded cells in imaging buffer.
-
To calibrate the probe's response, cells can be treated with a combination of ionophores like nigericin and monensin in buffers of known pH. This allows for the generation of an in-situ calibration curve correlating fluorescence intensity (or ratio, for ratiometric probes) to pH.
-
To monitor dynamic pH changes, cells can be treated with agents like NH₄Cl (to transiently increase lysosomal pH) or proton pump inhibitors (to alter pH gradients) while imaging.
-
-
Data Analysis: Quantify the average fluorescence intensity in the region of interest (e.g., specific organelles). For ratiometric probes, calculate the ratio of intensities at two different emission wavelengths. Relate these values to pH using the calibration curve.
Application Note 3: Detection of Biothiols (Glutathione)
Glutathione (GSH) is the most abundant intracellular thiol and a key player in maintaining cellular redox balance.[16] Abnormal GSH levels are associated with oxidative stress and diseases like sepsis.[17] Naphthalene-based probes, particularly those with o-dialdehyde groups, have been developed for the selective detection of GSH.[16]
Quantitative Data for Glutathione Probes
| Probe Name | Excitation (λex) | Emission (λem) | Key Features |
| NDA (Naphthalene-2,3-dicarboxaldehyde) | ~450 nm (Abs.) | ~530 nm | High selectivity for GSH.[16] |
| MNDA (6-methoxynaphthalene-2,3-dicarbaldehyde) | Two-Photon at 900 nm | ~530 nm | Suitable for two-photon microscopy (TPM).[16][17] |
| FNDA (6-fluoronaphthalene-2,3-dicarbaldehyde) | ~450 nm (Abs.) | ~530 nm | Used in clinical samples for sepsis diagnosis.[16][17] |
Experimental and Diagnostic Workflow
The detection of GSH with naphthalene dialdehydes can be integrated into a workflow that spans from basic cell biology to potential clinical diagnostics. The probe reacts specifically with GSH, leading to a fluorescent product that can be imaged.
Caption: Workflow for using naphthalene-based probes to detect GSH in cells and patient samples.
Experimental Protocol: Imaging Intracellular Glutathione
-
Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol. Use a working concentration of ~10 µM for probes like NDA, MNDA, or FNDA.[16]
-
Washing: Follow step 4 from the metal ion protocol.
-
Inducing GSH Fluctuation (for validation):
-
To deplete GSH, pre-treat cells with L-buthionine sulfoximine (BSO).
-
To increase GSH, supplement with N-acetylcysteine (NAC).
-
To induce oxidative stress and consume GSH, treat with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
-
-
Imaging:
-
Acquire images using appropriate filter sets. For MNDA, use a two-photon microscope with excitation around 900 nm.[17]
-
Capture images before and after treatment to observe dynamic changes in GSH levels, reflected by changes in fluorescence intensity.
-
Application Note 4: Measuring Microviscosity
Intracellular viscosity is a critical parameter that influences molecular diffusion and reaction rates and is altered during processes like apoptosis.[18] Naphthalene-based "molecular rotors" are fluorescent probes whose quantum yield is highly dependent on the viscosity of their environment.[3]
Quantitative Data for Viscosity Probes
| Probe Type/Name | Excitation (λex) | Emission (λem) | Key Features |
| 1,8-Naphthalimide Rotor | 400 nm | 530 nm | Also sensitive to pH.[3][15] |
| TCF-VIS1 | Not Specified | 644 nm | Red emission, large Stokes shift, 78-fold enhancement.[18] |
| HY Probe | Not Specified | Deep-Red Emission | Suitable for in vivo imaging in mice.[19] |
Sensing Mechanism: Viscosity-Dependent Intramolecular Rotation
Molecular rotors typically consist of a fluorophore (e.g., naphthalimide) linked to a group that can rotate freely. Upon excitation in a low-viscosity environment, the molecule rapidly de-excites non-radiatively through this intramolecular rotation, resulting in low fluorescence. In a high-viscosity environment, this rotation is hindered, closing the non-radiative decay channel and forcing the molecule to de-excite via fluorescence, thus "turning on" the signal.[18]
Caption: Mechanism of a molecular rotor for viscosity sensing.
Experimental Protocol: Imaging Cellular Viscosity
-
Probe Preparation and Cell Loading: Follow steps 1-3 from the metal ion protocol.
-
Washing: Follow step 4 from the metal ion protocol.
-
Inducing Viscosity Changes: To monitor viscosity changes during a biological process, induce the process of interest. For example, treat cells with staurosporine or etoposide to induce apoptosis, which is often accompanied by an increase in intracellular viscosity.
-
Imaging:
-
Perform time-lapse imaging to monitor the change in fluorescence intensity as the biological process unfolds.
-
Acquire images of both healthy control cells and treated cells.
-
-
Data Analysis: Quantify the fluorescence intensity in the cytoplasm or specific organelles over time. A significant increase in fluorescence indicates an increase in microviscosity. The relationship between fluorescence intensity and viscosity can be calibrated using solutions of known viscosity (e.g., glycerol-water mixtures).[18]
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg 2+ and Al 3+ ) and its application in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02101F [pubs.rsc.org]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]
- 17. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Organic Thin-Film Transistors (OTFTs)
Introduction
Naphthalene-based organic semiconductors are a significant class of materials in the field of organic electronics due to their excellent charge transport properties, chemical stability, and the ability to tune their electronic characteristics through chemical functionalization. Naphthalene diimides (NDIs), for instance, are well-established n-type semiconductors known for their high electron mobility.[1] The introduction of electron-withdrawing dicarbonitrile groups and electron-donating hydroxyl groups to the naphthalene core in 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile presents an interesting molecular design. The dicarbonitrile moieties are expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a key characteristic for n-type semiconductor behavior. The hydroxyl groups may influence molecular packing and solubility.
Solution-processing techniques for OTFT fabrication offer advantages such as low cost, large-area coverage, and compatibility with flexible substrates. The protocols outlined below are based on solution-processable methods commonly used for naphthalene-based organic semiconductors.
Anticipated Performance and Comparative Data
While no specific performance data exists for this compound based OTFTs, the table below summarizes the performance of various solution-processed and vacuum-deposited OTFTs based on other naphthalene derivatives to provide a benchmark for expected performance. The performance of OTFTs is primarily evaluated by three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
| Semiconductor Material | Deposition Method | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Core-Expanded NDI Polymer | Solution-Processed | 0.1 - 3.5 | > 105 | Not Reported |
| NDI-Fullerene Dyad (S4) | Solution-Processed | 1.20 x 10-4 - 3.58 x 10-4 | 102 - 103 | 22.5 |
| NDI-Fullerene Triad (S5) | Solution-Processed | 8.33 x 10-5 - 2.03 x 10-4 | Not Reported | Not Reported |
| N,N′-bis(cyclohexyl) NDI | Vapor Deposited | ~ 6 | > 106 | Not Reported |
| Core-Chlorinated NDI | Not Specified | up to 8.6 | Not Reported | Not Reported |
| BPE-PTCDI Microwire | Solution-Processed | up to 1.4 (single wire) | > 105 | +7 to +32 |
This table presents data for various naphthalene diimide (NDI) and perylene tetracarboxylic diimide (PTCDI) derivatives to serve as a reference for potential performance of novel naphthalene-based semiconductors.[1][2][3][4][5]
Experimental Protocols
The following are generalized protocols for the synthesis of a functionalized naphthalene semiconductor, and the subsequent fabrication and characterization of a bottom-gate, top-contact (BGTC) OTFT device.
Protocol 1: Synthesis of a Functionalized Naphthalene Derivative
This protocol provides a general method for the functionalization of a dihydroxynaphthalene core, which can be adapted for similar compounds.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3)
-
Alkyl Halide (e.g., 1-Bromobutane for dibutoxy functionalization)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add a base, such as potassium carbonate, to the solution.
-
Alkylation: Add an excess of the alkylating agent (e.g., 1-bromobutane) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure functionalized naphthalene derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OTFT
Materials:
-
Heavily doped Si wafer with a thermally grown SiO2 layer (serves as gate and gate dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Synthesized organic semiconductor (e.g., a derivative of this compound)
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO2 substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Dielectric Surface Treatment: Treat the SiO2 surface with HMDS to passivate surface hydroxyl groups and improve the film quality of the organic semiconductor. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.
-
Organic Semiconductor Film Deposition:
-
Prepare a solution of the organic semiconductor in a suitable solvent (e.g., chloroform) at a concentration of 5-10 mg/mL.
-
Deposit the organic semiconductor film onto the treated substrate using spin-coating. A typical two-step process could be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. These parameters should be optimized to achieve a uniform thin film.
-
Anneal the film at an optimized temperature (e.g., 70 °C) for 1 hour in a vacuum oven to remove residual solvent.
-
-
Source-Drain Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
Protocol 3: OTFT Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Place the fabricated OTFT device on the probe station.
-
Connect the probes to the source, drain, and gate electrodes.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant high drain-source voltage (Vds) in the saturation regime.
-
From the transfer characteristics, extract the key performance metrics:
-
Field-effect mobility (µ) in the saturation regime using the equation: Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vth)2, where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
On/Off current ratio (Ion/Ioff) by taking the ratio of the maximum and minimum Ids.
-
Threshold voltage (Vth) by extrapolating the linear portion of the √Ids vs. Vgs plot to the Vgs axis.
-
Visualizations
Caption: Workflow for the fabrication and characterization of a BGTC OTFT.
Caption: Relationship between molecular structure and OTFT performance.
References
- 1. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Program [depts.washington.edu]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Overcoming solubility issues of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a largely non-polar and aromatic molecule. Due to its rigid naphthalene core, it exhibits low solubility in polar protic solvents like water and alcohols. The presence of nitrile groups adds some polarity, but the overall character remains hydrophobic. It is expected to have better solubility in polar aprotic solvents and some chlorinated solvents.
Q2: I am observing that the compound precipitates out of solution upon cooling after heating. What does this indicate?
A2: This phenomenon, known as precipitation upon cooling, suggests that you have created a supersaturated solution at a higher temperature. The solubility of the compound is temperature-dependent, and as the solution cools, the solvent can no longer hold the same amount of dissolved solute, leading to precipitation. For your experiment, you may need to work with a heated solution, increase the solvent volume, or explore co-solvent systems to maintain solubility at room temperature.
Q3: Can a co-solvent system be utilized to dissolve this compound?
A3: Yes, employing a co-solvent system is a highly effective strategy. If the compound is partially soluble in one solvent, adding a small amount of a second, miscible solvent in which it also has some solubility can significantly enhance the overall dissolving power. This approach should be optimized empirically by starting with a small percentage of the co-solvent and gradually increasing the concentration.
Q4: Which solvents are generally not recommended for dissolving this compound?
A4: Highly polar protic solvents such as water, methanol, and ethanol are generally poor choices for dissolving this compound due to its predominantly non-polar nature. Similarly, very non-polar aliphatic solvents like hexane may also prove ineffective.
Q5: How can I confirm if the compound is fully dissolved, especially if the solution is colored?
A5: Visual inspection can be challenging with colored solutions. To ensure complete dissolution, it is recommended to filter the solution through a 0.2 µm syringe filter. If any solid material is collected on the filter, it indicates that the compound is not fully dissolved, and you may be working with a suspension rather than a true solution.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: Poor or No Visible Dissolution in a Chosen Solvent
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume.
-
Low temperature.
Solutions:
-
Solvent Selection: Refer to the qualitative solubility table below to select a more appropriate solvent. Polar aprotic solvents are generally a good starting point.
-
Increase Solvent Volume: Gradually add more solvent to the mixture while stirring to see if dissolution occurs.
-
Thermal Agitation: Gently heat the mixture on a hot plate with continuous stirring. Increase the temperature in small increments (5-10°C), being careful not to exceed the boiling point of the solvent.
-
Sonication: Utilize an ultrasonic bath to provide mechanical agitation, which can aid in breaking down solute aggregates and enhance dissolution.
Issue 2: Compound Crashes Out of Solution Over Time
Possible Causes:
-
The solution is supersaturated.
-
Change in temperature.
-
Evaporation of a volatile co-solvent.
Solutions:
-
Work with a Diluted Solution: Prepare a more dilute solution to ensure the concentration remains below the saturation point at your working temperature.
-
Maintain Constant Temperature: Use a water bath or incubator to maintain a constant temperature throughout your experiment.
-
Use Less Volatile Solvents: If using a co-solvent system, select solvents with similar and lower volatilities to prevent preferential evaporation.
-
Sealed Containers: Store solutions in tightly sealed containers to minimize solvent evaporation.
Data Presentation
The following table summarizes the qualitative solubility of this compound in common laboratory solvents. Please note that these are general guidelines, and empirical testing is recommended for specific applications.
| Solvent | Solvent Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | Moderate |
| Chloroform | Chlorinated | Moderate |
| Acetone | Polar Aprotic | Moderate |
| Ethyl Acetate | Ester | Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Insoluble |
| Hexane | Non-polar | Insoluble |
Note: The solubility of a related compound, 2,3-Dihydroxynaphthalene, in DMSO is reported to be 160 mg/mL, which suggests that this compound is also likely to be highly soluble in DMSO.
Experimental Protocols
Protocol 1: Solubility Enhancement by Thermal Agitation
-
Preparation: Weigh a known mass of this compound into a clean, dry flask.
-
Solvent Addition: Add a small volume of the selected solvent to the flask.
-
Heating and Stirring: Place the flask on a magnetic stir plate with heating capabilities. Begin stirring and gently heat the mixture.
-
Incremental Heating: Increase the temperature in 5-10°C increments. Allow the solution to equilibrate for 5-10 minutes at each temperature.
-
Observation: Visually inspect for the dissolution of the solid material.
-
Cooling: Once the compound is fully dissolved, remove the flask from the heat and allow it to cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is considered soluble under those conditions.
Protocol 2: Solubility Enhancement using a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve this compound in a primary solvent in which it is partially soluble.
-
Co-Solvent Addition: While stirring, add a second, miscible co-solvent dropwise.
-
Titration: Continue adding the co-solvent until the solute completely dissolves.
-
Record Ratio: Record the final volume ratio of the two solvents. This ratio can be used to prepare stock solutions for future experiments.
-
Stability Check: Allow the solution to stand at room temperature for a period to ensure long-term stability and the absence of precipitation.
Mandatory Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A stepwise workflow for systematically addressing solubility challenges.
Postulated Signaling Pathway Inhibition
Research on a structurally related dihydroxy-naphthalene derivative has suggested its potential to act as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.
Caption: Potential mechanism of action via the PI3K/AKT/mTOR signaling cascade.
Stability and degradation of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., turning yellow/brown) | Oxidation of the dihydroxynaphthalene core. This is accelerated by exposure to air (oxygen), light, and alkaline pH. | 1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Maintain a neutral or slightly acidic pH if compatible with the experimental setup. |
| Precipitation or Crystallization in Solution | Poor solubility or solvent evaporation. The choice of solvent is critical for maintaining the stability of the solution. | 1. Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent system if necessary. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If precipitation occurs upon storage at low temperatures, gently warm the solution and sonicate to redissolve before use. |
| Inconsistent Experimental Results | Degradation of the compound due to improper handling or storage. The nitrile groups may be susceptible to hydrolysis under strongly acidic or basic conditions. | 1. Review solution preparation and storage protocols. 2. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Avoid prolonged exposure to extreme pH values. |
| Loss of Activity or Potency | Chemical degradation of the molecule, leading to the formation of inactive byproducts. | 1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Use a stability-indicating analytical method to monitor the concentration of the active compound over time. 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in an inert atmosphere if possible. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solutions of this compound?
To ensure the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For short-term storage (days), refrigeration (2-8°C) is suitable. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.
-
Protect from light: Use amber glass vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For sensitive applications, purging the headspace of the storage container with an inert gas like argon or nitrogen can minimize oxidation.
-
Ensure proper sealing: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.
2. Which solvents are recommended for dissolving this compound?
The choice of solvent will depend on the intended application and required concentration. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile may be suitable. It is crucial to assess the solubility and stability in the chosen solvent system. For aqueous solutions, the use of a co-solvent may be necessary, and the pH should be carefully controlled.
3. What are the likely degradation pathways for this compound?
Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The 1,4-dihydroxynaphthalene moiety is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH. This can lead to the formation of the corresponding 1,4-naphthoquinone derivative.
-
Hydrolysis: The nitrile groups (-CN) can undergo hydrolysis to form amide and subsequently carboxylic acid groups. This process is typically catalyzed by strong acids or bases.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.
4. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This method should be able to separate the intact parent compound from its potential degradation products. Regular analysis of the solution over time will allow for the determination of the degradation rate and shelf-life.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Forced Degradation Study (General Guideline)
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
-
Acidic Hydrolysis:
-
Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl).
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH).
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
For all conditions, samples should be analyzed at various time points using a suitable stability-indicating method (e.g., HPLC-UV) to track the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Inferred degradation pathways for this compound.
Technical Support Center: Purification of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in crude this compound?
A1: Impurities can stem from the synthetic route and subsequent degradation. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Formation of other dihydroxynaphthalene isomers.[1]
-
Byproducts and Intermediates: Incomplete reactions can leave synthetic intermediates.[1]
-
Sulfur-Containing Impurities: If sulfonation was used to introduce hydroxyl groups, residual sulfonic acids or their salts might be present.[1]
-
Oxidation Products: The dihydroxy form can be susceptible to oxidation, leading to the corresponding naphthoquinone.[2]
Q2: My crude product is a dark, tarry substance. How can I purify it?
A2: A dark, impure product often requires a multi-step purification approach.
-
Charcoal Treatment: If the discoloration is due to highly colored impurities, treatment with activated charcoal can be effective.[3] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization or chromatography.[3]
-
Column Chromatography: This is a highly effective method for separating the desired compound from various impurities.[4] A detailed protocol is provided below.
-
Recrystallization: This technique can be used after initial purification by chromatography to obtain a highly pure crystalline product.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Crystallization issues are common. Here are several troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system where the compound is soluble when hot and insoluble when cold.[3] You may need to screen various solvents of different polarities.[3]
-
Induce Crystallization:
-
Address "Oiling Out": If the compound separates as an oil, it may be due to high supersaturation or impurities.[3] Try reheating the solution and adding more solvent.[3] Slower cooling can also promote crystal formation over oiling.[3]
-
Two-Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy.[3] Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[3]
Q4: The purity of my recrystallized product is still low. What should I do?
A4: Low purity after recrystallization can be due to trapped impurities within the crystal lattice, often from rapid crystal formation, or inadequate washing.[3]
-
Slower Crystallization: Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3]
-
Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a method for a related compound, 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, and should be optimized for this compound.[4]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Hexane
-
Ethyl acetate[4]
-
Dichloromethane
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica gel to settle into a packed bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[4]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[4]
-
-
Elution: Begin eluting the column with the low-polarity mobile phase.[4] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluting solvent and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Quantitative Data Summary:
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Sample Loading | Dry Loading Recommended[4] |
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization that can be adapted for this compound.[3]
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent(s)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble at elevated temperatures and poorly soluble at room temperature.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Optimization of Film Deposition for Dihydroxynaphthalene-Based Devices
Disclaimer: The following guide is based on established principles for the deposition of organic small-molecule thin films and data from analogous naphthalene-based semiconductors. Specific quantitative parameters for dihydroxynaphthalene (DHN) are not widely available in published literature. Researchers should use this information as a starting point and expect to perform empirical optimization for their specific DHN derivative and device architecture.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the deposition of dihydroxynaphthalene (DHN) thin films?
The primary goal is to control the solid-state microstructure (morphology) of the DHN film. For electronic devices like Organic Field-Effect Transistors (OFETs), a well-ordered, crystalline film with large, interconnected grains is typically desired. This morphology minimizes defects and grain boundaries that can trap charge carriers, leading to higher charge carrier mobility and better device performance.
Q2: Which deposition technique is most common for solution-processed DHN-based devices?
Spin coating is a widely used laboratory technique for depositing uniform thin films from solution.[1] It offers good control over film thickness and is suitable for small-scale fabrication and materials screening.[2] For larger areas or roll-to-roll processing, techniques like doctor-blading or inkjet printing may be more appropriate.
Q3: How does the choice of solvent affect the DHN film quality?
The solvent system is critical and influences several factors:[3]
-
Solubility: The DHN must be fully dissolved to avoid aggregation in the solution, which leads to defects in the film.
-
Evaporation Rate: The solvent's boiling point and vapor pressure determine how quickly it evaporates during spin coating. A very fast evaporation can lead to a disordered (amorphous) film, while a slower, more controlled evaporation can promote crystallization.[4]
-
Surface Wetting: The solvent's interaction with the substrate determines how well the solution spreads. Poor wetting can result in an incomplete or non-uniform film.
-
Film Morphology: The choice of solvent can directly influence the final crystal structure and grain size of the DHN film.[5]
Q4: What is the purpose of post-deposition annealing?
Annealing is a thermal treatment applied after the film is deposited. It provides the necessary thermal energy for the DHN molecules to rearrange into a more ordered and thermodynamically stable crystalline structure.[6] This process can increase grain size, reduce defects, and improve the electrical contact with the electrodes, generally leading to enhanced device performance.[7][8]
Q5: Should annealing be performed in a specific atmosphere?
Yes, annealing should be conducted in an inert atmosphere, such as a nitrogen-filled glovebox. This is crucial to prevent the oxidation of the dihydroxynaphthalene, as the hydroxyl groups can be sensitive to oxygen, especially at elevated temperatures. Oxidation can create charge traps and degrade device performance and stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Quality (Pinholes, Comet-tails, Aggregates) | 1. Incomplete dissolution of DHN in the solvent. 2. Particulate contamination on the substrate or in the solution. 3. Poor wetting of the substrate by the solution. | 1. Gently warm the solution or use ultrasonication to ensure complete dissolution. 2. Filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size). Ensure the substrate is meticulously cleaned. 3. Treat the substrate surface (e.g., with UV/Ozone or a self-assembled monolayer like HMDS or OTS) to modify its surface energy for better wetting.[9] |
| Low Charge Carrier Mobility | 1. Amorphous or poorly crystalline film. 2. Small grain size with many grain boundaries. 3. Residual solvent in the film acting as charge traps. 4. Impurities in the DHN source material. | 1. Optimize the annealing temperature and time to promote crystallinity. 2. Use a solvent with a higher boiling point to slow down evaporation during spin coating. Consider solvent vapor annealing. 3. Increase the post-deposition annealing temperature or duration. 4. Purify the DHN material before use (e.g., by sublimation or chromatography). |
| Inconsistent Device Performance | 1. Non-uniform film thickness across the substrate. 2. Variation in experimental conditions (e.g., ambient humidity, temperature). | 1. Optimize the spin coating program (e.g., use a two-step program with a lower speed spread step followed by a high-speed thinning step).[1] 2. Perform all fabrication and measurement steps in a controlled environment (e.g., a glovebox with controlled humidity and temperature). |
| Film Dewetting or Cracking During Annealing | 1. Annealing temperature is too high, exceeding the material's glass transition or melting point. 2. Mismatch in thermal expansion between the DHN film and the substrate. 3. Poor adhesion of the film to the substrate. | 1. Reduce the annealing temperature. Perform a temperature series to find the optimal window. 2. Use a slower cooling rate after annealing. 3. Improve substrate cleaning or use an adhesion-promoting surface treatment. |
Data Presentation: Representative Deposition Parameters
The following tables provide example starting parameters for process optimization. The optimal values will be highly dependent on the specific DHN isomer, solvent, and substrate used.
Table 1: Spin Coating Parameters vs. Film Thickness
| Solution Concentration (mg/mL in Chloroform) | Spin Speed (rpm) | Expected Film Thickness (nm) |
| 5 | 1000 | ~ 60 - 80 |
| 5 | 3000 | ~ 35 - 50 |
| 5 | 5000 | ~ 25 - 40 |
| 10 | 1000 | ~ 100 - 130 |
| 10 | 3000 | ~ 60 - 80 |
| 10 | 5000 | ~ 45 - 60 |
Note: Film thickness generally scales inversely with the square root of the spin speed and linearly with the solution concentration.[10][11]
Table 2: Annealing Temperature vs. Device Performance (Hypothetical)
| Annealing Temperature (°C) | Film Crystallinity (Arbitrary Units) | Surface Roughness (nm, RMS) | Charge Carrier Mobility (cm²/Vs) |
| As-deposited (No Anneal) | 1.0 | 1.5 | 1 x 10⁻⁴ |
| 80 | 2.5 | 1.2 | 8 x 10⁻⁴ |
| 100 | 4.0 | 0.9 | 5 x 10⁻³ |
| 120 | 5.5 | 0.7 | 1 x 10⁻² |
| 140 | 5.0 (potential degradation) | 1.1 | 6 x 10⁻³ |
Note: There is typically an optimal annealing temperature that maximizes crystallinity and mobility, beyond which performance may decrease due to film degradation or morphological changes.[12]
Experimental Protocols
Protocol 1: Substrate Cleaning
-
Place substrates (e.g., Si/SiO₂) in a substrate holder.
-
Sequentially sonicate in tubs of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen.
-
Immediately before use, treat the substrates with UV/Ozone for 15 minutes to remove organic residues and create a hydrophilic surface. (Alternatively, use a surface treatment like HMDS for a hydrophobic surface, which can be beneficial for certain organic semiconductors).
Protocol 2: DHN Solution Preparation and Film Deposition by Spin Coating
-
Prepare a solution of DHN (e.g., 10 mg/mL) in a suitable solvent (e.g., chloroform, chlorobenzene, or a co-solvent mixture).[3]
-
Ensure complete dissolution by stirring with a magnetic stir bar, gently warming, or brief sonication.
-
Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Transfer the cleaned substrate to the spin coater chuck.
-
Dispense a sufficient amount of the DHN solution to cover the substrate (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate).[1]
-
Initiate the spin coating program. A representative two-step program could be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 3000 rpm for 45 seconds (to thin the film to the desired thickness).
-
-
After the program finishes, carefully remove the substrate.
Protocol 3: Post-Deposition Annealing
-
Immediately transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., 120 °C, determined from optimization experiments).
-
Anneal the film for a set duration (e.g., 30 minutes).
-
After annealing, turn off the hotplate and allow the substrate to cool slowly to room temperature inside the glovebox before proceeding with top-contact deposition or characterization.
Mandatory Visualizations
Caption: Experimental workflow for fabricating and characterizing DHN-based thin-film devices.
Caption: Key relationships between deposition parameters, film properties, and device performance.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Different Solvents and High-Electric-Field Cycling on Morphology and Ferroelectric Behavior of Poly(Vinylidene Fluoride-Hexafluoropropylene) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution processed organic thin film transistors and their optimization by post-deposition thermal treatment [aaltodoc.aalto.fi]
- 7. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films (Journal Article) | OSTI.GOV [osti.gov]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Photostability of Dihydroxynaphthalene Fluorescent Probes
Welcome to the technical support center for dihydroxynaphthalene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for enhancing the photostability of these valuable imaging tools.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of photobleaching in dihydroxynaphthalene fluorescent probes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For dihydroxynaphthalene probes, the primary drivers of photobleaching include:
-
High Excitation Light Intensity: Powerful lasers or lamps can rapidly lead to the degradation of the probe.
-
Prolonged Exposure Time: Continuous illumination of the sample will inevitably result in signal loss.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited dihydroxynaphthalene probe with molecular oxygen can generate damaging ROS, which in turn degrades the probe.[1]
-
Suboptimal Environmental Conditions: Factors such as the pH and chemical composition of the imaging medium can influence the stability of the probe.
Q2: What makes naphthalene-based probes, including dihydroxynaphthalenes, a good choice regarding photostability?
Naphthalene-based fluorescent probes are known for their rigid, planar structure and extensive π-electron conjugated system. These features contribute to their inherently high fluorescence quantum yields and excellent photostability compared to some other classes of fluorescent dyes.[2] The introduction of a naphthalene moiety into a probe's structure often enhances its overall photostability.[2]
Q3: How do antifade reagents work to protect my dihydroxynaphthalene probe?
Antifade reagents are chemical cocktails added to the imaging medium to minimize photobleaching. They typically function by:
-
Scavenging Reactive Oxygen Species (ROS): Many antifade agents are antioxidants that neutralize ROS, thereby protecting the fluorescent probes from oxidative damage.[1]
-
Quenching Triplet States: Some components can deactivate the long-lived, highly reactive triplet state of the fluorophore, preventing it from undergoing destructive chemical reactions.[1]
Q4: Can I use the same antifade reagent for both live-cell and fixed-cell imaging?
Not always. Antifade reagents formulated for fixed-cell imaging often contain components that are toxic to living cells. It is crucial to use antifade reagents specifically designed for live-cell imaging to maintain cell viability.[1]
Q5: How can I quantify the photostability of my dihydroxynaphthalene probe?
You can quantify photostability by measuring the photobleaching half-life (t½) . This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific and constant illumination conditions. This can be determined by acquiring a time-lapse series of images and plotting the fluorescence intensity over time.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid Signal Loss/Photobleaching | High excitation intensity. | Reduce the laser/lamp power to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure to light. | Minimize the duration of illumination. Use intermittent imaging rather than continuous exposure. | |
| Presence of molecular oxygen. | Use a commercial antifade reagent containing an oxygen scavenging system. For in vitro experiments, deoxygenating the buffer can be beneficial. | |
| Inappropriate mounting medium. | Use a mounting medium containing an antifade reagent. See the data below for a comparison of common antifade reagents. | |
| Weak Initial Fluorescence Signal | Low quantum yield of the probe in the specific cellular environment. | Ensure the imaging medium has a pH and ionic strength that are optimal for your probe's fluorescence. The polarity of the environment can significantly affect the quantum yield of some naphthalene probes. |
| Inefficient excitation. | Verify that the excitation wavelength of your light source aligns with the absorption maximum of your dihydroxynaphthalene probe. | |
| High Background Fluorescence | Autofluorescence from cells or medium. | Image a control sample without the probe to determine the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths. |
| Excess probe concentration. | Titrate the probe concentration to find the optimal balance between signal and background. | |
| Inadequate washing. | Ensure thorough washing steps to remove any unbound probe. |
Quantitative Data on Antifade Reagent Performance
While specific quantitative data on the photostability of a wide range of dihydroxynaphthalene probes is not extensively available in a consolidated source, the performance of common antifade reagents with other fluorophores can provide a valuable starting point. The following table summarizes the photobleaching half-life of Fluorescein, a commonly used fluorophore, in the presence of different antifade reagents.
| Antifade Reagent | Photobleaching Half-life (seconds) for Fluorescein |
| 90% Glycerol in PBS (pH 8.5) | 9 |
| Vectashield | 96 |
| Slowfade | Data not explicitly available in the provided results |
| Citifluor | Data not explicitly available in the provided results |
| p-phenylenediamine | Data not explicitly available in the provided results |
| 1,4-diazobicyclo-(2.2.2.)-octane (DABCO) | Data not explicitly available in the provided results |
Data extracted from a study on fluorescein, tetramethylrhodamine, and coumarin.[3] It is important to note that the efficacy of an antifade reagent can vary depending on the specific fluorescent probe.
Experimental Protocols
Protocol 1: Assessing the Photostability of a Dihydroxynaphthalene Probe
This protocol outlines a method to determine the photobleaching half-life of your dihydroxynaphthalene probe in a cellular context.
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging software.
-
Your dihydroxynaphthalene fluorescent probe.
-
Cultured cells appropriate for your experiment.
-
Cell culture medium and imaging buffer.
-
Antifade reagent (optional, for comparison).
Procedure:
-
Sample Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Stain the cells with your dihydroxynaphthalene probe according to your standard protocol.
-
Wash the cells to remove excess probe and replace the medium with fresh imaging buffer (with or without antifade reagent).
-
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Select a region of interest (ROI) containing well-stained cells.
-
Set the imaging parameters (excitation intensity, exposure time, etc.) to achieve a good initial signal without saturating the detector. Crucially, keep these settings constant throughout the experiment.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½) as the time at which the normalized intensity reaches 0.5.
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
This protocol allows for a direct comparison of probe photostability with and without an antifade reagent.
Procedure:
-
Prepare two identical samples of cells stained with your dihydroxynaphthalene probe.
-
For one sample, use a standard imaging buffer. For the second sample, use the same imaging buffer supplemented with the antifade reagent you wish to test.
-
Following the "Assessing Photostability" protocol, acquire time-lapse images for both samples using the exact same imaging parameters .
-
Analyze the data for both conditions and compare the photobleaching half-lives to determine the efficacy of the antifade reagent.
Visualizing Photobleaching and Mitigation Strategies
Photobleaching Signaling Pathway
The photobleaching of a dihydroxynaphthalene probe is a complex process initiated by the absorption of light. The excited probe can then follow several pathways, some of which lead to its irreversible destruction. A key destructive pathway involves the formation of a long-lived triplet state, which can react with molecular oxygen to produce damaging reactive oxygen species (ROS).
Caption: Photobleaching pathway of dihydroxynaphthalene probes.
Experimental Workflow for Enhancing Photostability
A systematic approach is crucial for optimizing the photostability of your dihydroxynaphthalene probes in your specific experimental setup.
Caption: Workflow for optimizing probe photostability.
By understanding the mechanisms of photobleaching and systematically applying these troubleshooting and optimization strategies, you can significantly enhance the performance and reliability of your dihydroxynaphthalene fluorescent probes in your research.
References
Technical Support Center: Scalable Synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile and its derivatives.
Experimental Workflow
The overall synthetic strategy involves a two-step process starting from 2,3-dichloro-1,4-naphthoquinone. The first step is a nucleophilic substitution to form the dicyano- T-naphthoquinone intermediate, which is subsequently reduced to the desired this compound. This product can then be used in further derivatization reactions, such as alkylation.
Caption: Generalized synthetic workflow for this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and commercially available starting material is 2,3-dichloro-1,4-naphthoquinone.[1] This compound is relatively inexpensive and suitable for scalable production.
Q2: Which reducing agents are effective for the conversion of 2,3-Dicyano-1,4-naphthoquinone to this compound?
A2: Sodium dithionite (Na₂S₂O₄) is a widely used, inexpensive, and effective reducing agent for converting quinones to hydroquinones.[2][3] Other potential methods include catalytic hydrogenation, though this may require more specialized equipment.
Q3: What are the typical solvents used for the cyanation and reduction steps?
A3: For the cyanation of 2,3-dichloro-1,4-naphthoquinone, a mixed solvent system such as ethanol/water is often employed to dissolve both the organic substrate and the inorganic cyanide salt. For the reduction with sodium dithionite, an aqueous medium or a mixture of an organic solvent and water is typically used.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through recrystallization from a suitable solvent. For larger scales, column chromatography over silica gel or treatment with neutral alumina to remove impurities can be effective.[4]
Q5: What are the key safety precautions to consider during this synthesis?
A5: The use of cyanide salts (e.g., NaCN, KCN) is highly hazardous. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidification of cyanide-containing waste streams must be avoided to prevent the release of toxic hydrogen cyanide gas.
Troubleshooting Guides
Part 1: Cyanation of 2,3-Dichloro-1,4-naphthoquinone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion to 2,3-Dicyano-1,4-naphthoquinone | 1. Incomplete dissolution of reactants. 2. Low reaction temperature. 3. Deactivation of the cyanide nucleophile. | 1. Ensure vigorous stirring and consider using a co-solvent to improve solubility. 2. The reaction is exothermic; however, maintaining a temperature around 40°C may be necessary.[5] 3. Ensure the reaction mixture is not acidic, as this would generate HCN. |
| Formation of multiple byproducts | 1. Over-reaction or side reactions of the cyanide. 2. Reaction with solvent. | 1. Carefully control the stoichiometry of the cyanide reagent. 2. Ensure the solvent (e.g., ethanol) is not participating in side reactions. |
| Product is difficult to isolate | 1. Product is soluble in the reaction mixture. 2. Formation of a fine precipitate that is difficult to filter. | 1. After acidification, cool the mixture to maximize precipitation. 2. Allow the precipitate to age, or use a filter aid during filtration. |
Part 2: Reduction of 2,3-Dicyano-1,4-naphthoquinone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction to the dihydroxy product | 1. Insufficient amount of reducing agent. 2. Decomposition of the reducing agent. 3. Low reaction temperature. | 1. Use a stoichiometric excess of sodium dithionite. 2. Prepare fresh solutions of sodium dithionite as it can degrade, especially in acidic conditions.[6] 3. Gently warm the reaction mixture to facilitate the reduction. |
| Product re-oxidizes to the quinone | 1. Exposure to air (oxygen) during workup. | 1. Perform the workup under an inert atmosphere (e.g., nitrogen or argon). 2. Rapidly isolate and dry the product after filtration. |
| Product is discolored | 1. Presence of residual starting material or oxidized byproducts. | 1. Ensure complete reduction by monitoring the reaction (e.g., by TLC or color change). 2. Purify the product by recrystallization or column chromatography. |
Part 3: Alkylation of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the dialkylated product | 1. Incomplete deprotonation of the hydroxyl groups. 2. Insufficient amount of alkylating agent. 3. Steric hindrance. | 1. Use a strong enough base (e.g., NaH or K₂CO₃) and ensure anhydrous conditions. 2. Use a stoichiometric excess of the alkyl halide. 3. For bulky alkyl groups, a stronger base and higher reaction temperature may be required. |
| Formation of mono-alkylated byproduct | 1. Insufficient base or alkylating agent. 2. Short reaction time. | 1. Increase the equivalents of base and alkylating agent. 2. Increase the reaction time and monitor for the disappearance of the mono-alkylated intermediate by TLC. |
| Decomposition of the starting material | 1. Reaction temperature is too high. 2. Presence of oxygen leading to oxidation. | 1. Optimize the reaction temperature; avoid excessive heating. 2. Conduct the reaction under an inert atmosphere. |
Data Presentation
The following table summarizes typical reaction conditions for the key steps in the synthesis. Please note that these are generalized conditions and may require optimization for specific substrates and scales.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Cyanation | 2,3-Dichloro-1,4-naphthoquinone | Sodium Cyanide | Ethanol/Water | < 40 | ~35 (unoptimized)[5] |
| Reduction | 2,3-Dicyano-1,4-naphthoquinone | Sodium Dithionite | Water or THF/Water | Room Temperature | High (often quantitative) |
| Alkylation | This compound, Alkyl Halide | Potassium Carbonate | DMF | 60-80 | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dicyano-1,4-naphthoquinone
This protocol is adapted from a literature procedure for a related compound and should be optimized for scale.[5]
-
In a well-ventilated fume hood, dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol.
-
Prepare a solution of sodium cyanide in water.
-
Slowly add the sodium cyanide solution to the solution of 2,3-dichloro-1,4-naphthoquinone, ensuring the temperature does not exceed 40°C.
-
Stir the mixture at room temperature for several hours and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully acidify with cold, concentrated hydrochloric acid to a pH of 1.
-
Filter the resulting solid, wash with water, and dry under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.
Caption: Experimental protocol for the synthesis of 2,3-Dicyano-1,4-naphthoquinone.
Protocol 2: Synthesis of this compound
This is a general procedure for the reduction of quinones.
-
Suspend 2,3-dicyano-1,4-naphthoquinone in a suitable solvent system (e.g., water or a mixture of THF and water).
-
Prepare a fresh aqueous solution of sodium dithionite.
-
Add the sodium dithionite solution to the quinone suspension with vigorous stirring. The reaction is often accompanied by a color change from yellow/orange to a lighter, often colorless or pale yellow, solution/suspension.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the product by filtration, washing with deoxygenated water.
-
Dry the product thoroughly under vacuum, protecting it from air to prevent re-oxidation.
References
- 1. Scalable synthesis of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. 2,3-DICYANO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 6. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
Validation & Comparative
A Comparative Analysis of Dihydroxynaphthalene Isomers as Intrinsic Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dihydroxynaphthalene (DHN) isomers, evaluating their potential as intrinsic fluorescent probes. Due to their structural variations, these isomers exhibit distinct photophysical properties that can be harnessed for various analytical and bio-imaging applications. This document summarizes available quantitative data, outlines detailed experimental protocols for their characterization, and presents logical workflows for their comparative assessment.
Introduction to Dihydroxynaphthalene Isomers
Dihydroxynaphthalenes are a group of aromatic compounds consisting of a naphthalene backbone substituted with two hydroxyl groups. The position of these hydroxyl groups significantly influences the electronic distribution within the molecule, leading to variations in their absorption and fluorescence characteristics. Their inherent fluorescence makes them attractive candidates for development as fluorescent probes and sensors. Naphthalene itself is a well-known fluorescent compound, and the addition of electron-donating hydroxyl groups can modulate its photophysical properties.[1][2] The rigid, planar structure and π-electron conjugation of the naphthalene core contribute to their fluorescence, often resulting in high quantum yields and excellent photostability in their derivatives.[1]
Comparative Photophysical Data
| Isomer | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | λ_max (abs) (nm) | λ_max (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| 1,2-DHN | ![]() | 160.17 | 101-103[3] | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,3-DHN | ![]() | 160.17 | 123-125[4] | 288 (in ethanol) | Data not available | Data not available | Data not available | Data not available |
| 1,4-DHN | ![]() | 160.17 | 191-192 (dec.) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,5-DHN | ![]() | 160.17 | 259-261[5] | ~325[6] | Data not available | Data not available | Data not available | Data not available |
| 1,6-DHN | ![]() | 160.17 | 135-138 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1,7-DHN | ![]() | 160.17 | 180-184[7][8] | 335 (in Cyclohexane)[7] | Data not available | Data not available | Data not available | Data not available |
| 2,3-DHN | ![]() | 160.17 | 161-165 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2,6-DHN | ![]() | 160.17 | 223-225 | 228, 270, 320[9] | Data not available | Data not available | Data not available | Data not available |
| 2,7-DHN | ![]() | 160.17 | 185-190[10] | Data not available | Data not available | Data not available | Data not available | Data not available |
Data not available indicates that the information could not be found in the searched literature.
Experimental Protocols
To facilitate a comprehensive comparison of the dihydroxynaphthalene isomers, the following detailed experimental protocols are provided for the determination of their key photophysical properties.
Sample Preparation
Objective: To prepare solutions of dihydroxynaphthalene isomers of known concentrations for spectroscopic analysis.
Materials:
-
Dihydroxynaphthalene isomers (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Accurately weigh a precise amount of the dihydroxynaphthalene isomer using an analytical balance.
-
Dissolve the weighed solid in a small amount of the chosen spectroscopic grade solvent in a volumetric flask.
-
Use an ultrasonic bath to ensure complete dissolution if necessary.
-
Once dissolved, dilute the solution to the mark on the volumetric flask with the same solvent to obtain a stock solution of known concentration (e.g., 1 mM).
-
Prepare a series of working solutions of varying concentrations (e.g., 1 µM to 20 µM) by serial dilution of the stock solution.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max (abs)) and the molar absorption coefficient (ε) of each isomer.
Apparatus:
-
UV-Vis spectrophotometer
Protocol:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-450 nm).
-
Use the pure solvent as a blank to record the baseline.
-
Measure the absorbance of each of the prepared working solutions in a quartz cuvette.
-
Identify the wavelength of maximum absorbance (λ_max (abs)).
-
To determine the molar absorption coefficient (ε), plot a graph of absorbance versus concentration at λ_max (abs). The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorption coefficient.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_max (em)) for each isomer.
Apparatus:
-
Spectrofluorometer
Protocol:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Emission Spectrum:
-
Set the excitation wavelength to the λ_max (abs) determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths (e.g., from λ_max (abs) + 10 nm to 600 nm).
-
Identify the wavelength of maximum fluorescence emission (λ_max (em)).
-
-
Excitation Spectrum:
-
Set the emission wavelength to the λ_max (em).
-
Scan a range of excitation wavelengths (e.g., from 200 nm to λ_max (em) - 10 nm).
-
The resulting spectrum should resemble the absorption spectrum.
-
Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To quantify the efficiency of fluorescence for each isomer using the relative method with a known standard.
Materials:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Solutions of the dihydroxynaphthalene isomers and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
Protocol:
-
Measure the UV-Vis absorbance of the standard and the sample solutions at the same excitation wavelength.
-
Measure the fluorescence emission spectra of the standard and the sample solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Apparatus:
-
Time-Correlated Single Photon Counting (TCSPC) system
Protocol:
-
Prepare a dilute solution of the dihydroxynaphthalene isomer.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_max (abs).
-
Measure the decay of the fluorescence intensity over time.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the comparative study of dihydroxynaphthalene isomers.
Caption: Experimental workflow for comparative analysis of dihydroxynaphthalene isomers.
Caption: Conceptual application of DHN isomers in fluorescent probe design for cellular imaging.
Conclusion
Dihydroxynaphthalene isomers represent a versatile class of compounds with potential for development as fluorescent probes. Their photophysical properties are highly dependent on the substitution pattern of the hydroxyl groups. While a complete comparative dataset is currently lacking in the literature, this guide provides the necessary experimental framework to perform a thorough characterization. The outlined protocols for determining absorption, emission, quantum yield, and fluorescence lifetime will enable researchers to systematically evaluate these isomers and identify the most promising candidates for specific applications, from chemical sensing to biological imaging. The provided visualizations offer a clear roadmap for both the experimental workflow and the conceptual design of advanced fluorescent probes based on these fundamental structures. Further research into the intrinsic fluorescence of these isomers is warranted to unlock their full potential in various scientific disciplines.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. 1,2-ジヒドロキシナフタレン technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,7-Dihydroxynaphthalene | 575-38-2 [chemicalbook.com]
- 8. 1,7-Dihydroxynaphthalene 97 575-38-2 [sigmaaldrich.com]
- 9. 2,6-Dihydroxynaphthalene [webbook.nist.gov]
- 10. 2,7-Dihydroxynaphthalene | CAS#:582-17-2 | Chemsrc [chemsrc.com]
Validating the Structure of Synthesized 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, a molecule of interest for its potential applications, by contrasting its expected analytical data with that of structurally related alternatives. Detailed experimental protocols and a logical workflow for structural validation are also presented.
Comparative Analysis of Spectroscopic and Physical Data
To confirm the successful synthesis of this compound, a suite of analytical techniques is employed. The data obtained should be compared against known values for the target compound and contrasted with data from plausible alternatives or precursors to ensure the desired transformation has occurred. Here, we compare the target compound with two structurally similar molecules: 1,4-Dihydroxynaphthalene and 2,3-Dicyano-1,4-naphthoquinone.
Table 1: Physicochemical Properties
| Property | This compound | 1,4-Dihydroxynaphthalene | 2,3-Dicyano-1,4-naphthoquinone |
| Molecular Formula | C₁₂H₆N₂O₂[1][2] | C₁₀H₈O₂[3][4][5] | C₁₂H₄N₂O₂[6][7] |
| Molecular Weight | 210.19 g/mol [1] | 160.17 g/mol [5] | 208.17 g/mol [7] |
| Melting Point | >300 °C[1] | 191-192 °C (dec.) | 278-279 °C (decomp)[6] |
| Appearance | Powder, crystals or chunks[1] | Brown to greyish powder[8] | Yellow needle crystal |
Table 2: Spectroscopic Data Comparison
| Technique | This compound (Expected) | 1,4-Dihydroxynaphthalene (Experimental) | 2,3-Dicyano-1,4-naphthoquinone (Expected) |
| ¹H NMR | Aromatic protons and two hydroxyl protons. | Signals corresponding to aromatic and hydroxyl protons are observed.[4] | Aromatic protons only. |
| ¹³C NMR | Signals for aromatic carbons, nitrile carbons, and carbons bearing hydroxyl groups. | Signals for aromatic and hydroxyl-bearing carbons are present.[3] | Signals for aromatic carbons, nitrile carbons, and carbonyl carbons. |
| FTIR (cm⁻¹) | O-H stretch (broad), C≡N stretch, C=C stretch (aromatic). A mull spectrum is available.[9] | O-H stretch (broad), C=C stretch (aromatic).[5] | C≡N stretch, C=O stretch, C=C stretch (aromatic). |
| Mass Spec (m/z) | Molecular ion peak at [M]+ ≈ 210.19. | Molecular ion peak at [M]+ = 160.[5][10] | Molecular ion peak at [M]+ ≈ 208.17. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for the analysis of the target compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the instrument and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable for this type of molecule.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) and compare its m/z value to the calculated molecular weight of the target compound. Analyze the fragmentation pattern to further confirm the structure.
Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the synthesized this compound.
References
- 1. 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile 97 1018-79-7 [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. 1,4-Dihydroxynaphthalene(571-60-8) 13C NMR spectrum [chemicalbook.com]
- 4. 1,4-Dihydroxynaphthalene(571-60-8) 1H NMR [m.chemicalbook.com]
- 5. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-DICYANO-1,4-NAPHTHOQUINONE CAS#: 1018-78-6 [amp.chemicalbook.com]
- 7. 2,3-Dicyano-1,4-naphthoquinone | C12H4N2O2 | CID 98547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dihydroxynaphthalene | 571-60-8 [chemicalbook.com]
- 9. 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile | C12H6N2O2 | CID 278573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydroxynaphthalene(571-60-8) MS [m.chemicalbook.com]
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile vs. other fluorescent dyes for cell imaging
A Comparative Guide to Fluorescent Dyes for Cell Imaging: Evaluating Novel Compounds Against Established Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of cell imaging data. While a plethora of well-characterized fluorescent dyes are commercially available, the exploration of novel compounds with potentially superior properties is an ongoing endeavor in chemical biology. This guide provides a framework for comparing a novel compound, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, against established fluorescent dyes. Due to the limited publicly available data on the specific application of this compound in cell imaging, this guide will focus on the essential parameters and experimental protocols required to evaluate its potential as a fluorescent probe.
Key Performance Indicators for Fluorescent Dyes in Cell Imaging
The ideal fluorescent dye for cell imaging should possess a combination of desirable photophysical and biological properties. These include high brightness, excellent photostability, low cytotoxicity, and specific subcellular localization. A thorough evaluation of a new compound involves a direct comparison of these attributes against well-established dyes.
Comparison of Physicochemical and Photophysical Properties
The selection of a fluorescent dye is often a balance between its brightness, which is a product of its molar extinction coefficient and quantum yield, and its photostability. The following table summarizes the key photophysical characteristics of commonly used fluorescent dyes, providing a benchmark for the evaluation of new probes.
| Property | This compound | DAPI | Hoechst 33342 | Propidium Iodide | Fluorescein (FITC) |
| Excitation Max (nm) | Not Reported for Cell Imaging | ~358[1] | ~350[2] | ~535[2] | ~495[1][3] |
| Emission Max (nm) | Not Reported for Cell Imaging | ~461[1] | ~461[2] | ~617[2] | ~519[1][3] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | Not Reported | ~34,000 | ~42,000 | ~5,500 | ~75,000 |
| Quantum Yield (Φ) | Not Reported | High (when bound to DNA) | High (when bound to DNA) | Low | ~0.92[3] |
| Relative Brightness (ε × Φ) | Not Reported | Moderate | High | Low | Very High |
| Photostability | Not Reported | Moderate | Moderate | High | Prone to photobleaching[3] |
| pH Sensitivity | Not Reported | Low | Low | Low | High (fluorescence decreases in acidic pH)[3] |
| Cell Permeability | Not Reported | Permeable[2] | Permeable[2] | Impermeable[2] | Permeable (as FITC)[3] |
| Binding Target | Not Reported | A-T rich regions of DNA[1] | A-T rich regions of DNA | DNA and RNA | Proteins (via isothiocyanate group)[1] |
Performance in Cell Imaging Applications
Beyond the fundamental photophysical properties, the utility of a fluorescent dye is determined by its performance in a biological context. Key considerations include cytotoxicity, staining specificity, and signal-to-noise ratio.
Cytotoxicity Assessment
A crucial prerequisite for live-cell imaging is that the fluorescent probe exhibits minimal toxicity to the cells under investigation. Cytotoxicity assays, such as the MTT assay, are essential for determining the concentration range at which a novel dye can be safely used without perturbing cellular functions.
Staining Specificity and Localization
The ability of a dye to specifically label a target organelle or molecule is paramount for accurate biological interpretation. Co-localization experiments with well-characterized organelle-specific dyes are necessary to determine the subcellular distribution of a novel probe.
Experimental Protocols
To facilitate the evaluation of novel fluorescent compounds like this compound, detailed experimental protocols for key characterization assays are provided below.
General Workflow for Evaluating a Novel Fluorescent Dye
The following diagram outlines a typical workflow for the characterization and validation of a new fluorescent dye for cell imaging applications.
Caption: General workflow for the evaluation of a novel fluorescent dye.
Protocol 1: Cell Staining with a Novel Fluorescent Dye
This protocol provides a general guideline for staining adherent cells with a new fluorescent probe. Optimization of dye concentration and incubation time is crucial.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Novel fluorescent dye stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets in fixed cells
-
Mounting medium with antifade reagent
Procedure:
-
Cell Preparation: Plate cells and grow to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Dilute the novel fluorescent dye stock solution to various working concentrations in pre-warmed cell culture medium.
-
Cell Staining (Live Cells):
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh pre-warmed medium and proceed to imaging.
-
-
Cell Staining (Fixed Cells):
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if targeting intracellular structures.
-
Wash cells three times with PBS.
-
Incubate with the staining solution for a predetermined time.
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess cell viability after treatment with a compound.
Materials:
-
Cells seeded in a 96-well plate
-
Novel fluorescent dye
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel fluorescent dye for the desired time (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Logical Framework for Fluorescent Dye Selection
The choice of a fluorescent dye is dependent on the specific experimental requirements. The following decision tree illustrates a logical approach to selecting an appropriate staining strategy.
Caption: Decision tree for selecting a fluorescent staining strategy.
Conclusion
While direct experimental data for this compound in cell imaging is not yet prevalent in scientific literature, this guide provides a comprehensive framework for its evaluation. By systematically characterizing its photophysical properties, cytotoxicity, and staining performance in comparison to established dyes such as DAPI, Hoechst, Propidium Iodide, and Fluorescein, researchers can determine its potential as a novel tool for cellular imaging. The provided protocols offer a starting point for these investigations, enabling the scientific community to explore and validate new fluorescent probes that may offer advantages over existing technologies.
References
A Comparative Guide to the Antioxidant Activity of Dihydroxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of various dihydroxynaphthalene (DHN) isomers. The following sections detail the relative antioxidant potency, supported by experimental data from established assays, and provide insight into the underlying mechanisms of action.
Comparative Antioxidant Capacity
The antioxidant potential of dihydroxynaphthalene derivatives is significantly influenced by the position of the hydroxyl groups on the naphthalene ring. Studies have consistently shown that isomers with hydroxyl groups in the alpha (α) position exhibit superior antioxidant activity compared to those with hydroxyl groups in the beta (β) position.
The primary mechanism behind the antioxidant activity of DHNs involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting naphthoxyl radical is a key determinant of the compound's antioxidant efficacy. Isomers that can form more stable radicals, often through resonance stabilization and intramolecular hydrogen bonding, are more potent antioxidants.
Quantitative Data Summary
While a direct comparison of IC50 and FRAP values from a single study is limited in the available literature, a consistent qualitative and semi-quantitative trend has been established. The following table summarizes the relative antioxidant activity of four common dihydroxynaphthalene isomers based on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[1]
| Derivative | Hydroxyl Group Positions | DPPH Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) |
| 1,8-Dihydroxynaphthalene | α, α | High | High |
| 1,6-Dihydroxynaphthalene | α, β | Moderate | Moderate |
| 2,6-Dihydroxynaphthalene | β, β | Lower | Lower |
| 2,7-Dihydroxynaphthalene | β, β | Lower | Lower |
Note: "High," "Moderate," and "Lower" are relative terms based on comparative studies.[1]
The superior antioxidant activity of 1,8-DHN and 1,6-DHN is attributed to their α-substitution pattern, which leads to a more stable aryloxyl radical upon hydrogen donation.[2]
Experimental Protocols
The following are detailed methodologies for the key experimental assays used to evaluate the antioxidant activity of dihydroxynaphthalene derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1]
Principle: The antioxidant donates a hydrogen atom to the DPPH radical, causing a decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.[1]
-
Reaction Mixture: The dihydroxynaphthalene derivative, at various concentrations, is mixed with the DPPH solution. A control sample containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant capacity is determined by the increase in absorbance due to the formation of a colored ferrous-tripyridyltriazine complex.[1]
Principle: Antioxidants act as reducing agents, donating an electron to the ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which results in the formation of a blue-colored ferrous-TPTZ complex with a maximum absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: The dihydroxynaphthalene derivative is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the test samples with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The results are typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.
Mandatory Visualizations
Antioxidant Activity Determination Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of dihydroxynaphthalene derivatives using the DPPH and FRAP assays.
Caption: Workflow for comparing antioxidant activity.
Mechanism of Radical Scavenging
The antioxidant action of dihydroxynaphthalenes primarily proceeds via a Hydrogen Atom Transfer (HAT) mechanism, which is complemented by an Electron Transfer-Proton Transfer (ET-PT) mechanism, particularly in the FRAP assay.
References
A Comparative Analysis of the Cytotoxicity of Novel Phthalocyanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of novel photosensitizers for Photodynamic Therapy (PDT). Among these, phthalocyanine derivatives have emerged as a promising class of compounds due to their favorable photophysical and photochemical properties. This guide provides a comparative overview of the in vitro cytotoxicity of several recently synthesized phthalocyanine derivatives against various cancer cell lines, supported by experimental data from published research.
Cytotoxicity Profile of Novel Phthalocyanine Derivatives
The cytotoxic potential of newly synthesized phthalocyanine derivatives has been evaluated against a panel of human cancer cell lines, with certain compounds demonstrating significant anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. A lower IC50 value indicates a higher cytotoxic activity.
The data presented in Table 1 summarizes the IC50 values of various novel phthalocyanine compounds against liver (HepG2), breast (MCF-7), glioblastoma (8-MG-BA), and non-cancerous cell lines (Vero, WI-38). Notably, compounds 17 and 18 exhibited potent cytotoxic effects across multiple cancer cell lines, with IC50 values as low as 4 µg/mL against MCF-7 cells.[1][2] In contrast, some derivatives showed milder activity, while others displayed minimal cytotoxicity.[1][2]
For instance, zinc-tri-sulphonated phthalocyanine (ZnS3Pc) and zinc-tetrasulphonated phthalocyanine (ZnS4Pc) also demonstrated considerable photodynamic cytotoxicity against 8-MG-BA and MCF-7 cell lines, with cell viability dropping to 50% at low radiant exposures.[3]
Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of Novel Phthalocyanine Derivatives
| Compound | HepG2 | MCF-7 | Vero | WI-38 | 8-MG-BA |
| 3 | Strong | Mild | Mild | - | - |
| 6 | Strong | Mild | Mild | - | - |
| 11 | Strong | Mild | Mild | - | - |
| 12 | Strong | Mild | - | - | - |
| 17 | 9.6 | 4 | 15 | - | - |
| 18 | 9.8 | 9 | 17 | - | - |
| 22 | Strong | Mild | - | - | - |
| ZnS3Pc | - | - | - | - | ~30 J/cm² (at 1 µg/mL) |
| ZnS4Pc | - | - | - | - | ~24 J/cm² (at 1 µg/mL) |
Note: "Strong" and "Mild" are used where specific IC50 values were not provided in the source material. The values for ZnS3Pc and ZnS4Pc represent the radiant exposure (P50%) required to achieve 50% cell viability at a given concentration.[3]
Experimental Methodologies
The evaluation of the in vitro cytotoxicity of these phthalocyanine derivatives involved established and validated cell-based assays. The following protocols are representative of the methodologies employed in the cited studies.
Cell Culture and Maintenance
Human cancer cell lines, such as HepG2, MCF-7, and 8-MG-BA, along with non-cancerous cell lines like Vero and WI-38, were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[4] The cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]
Cytotoxicity Assays
1. MTT Assay:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the phthalocyanine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
-
2. Neutral Red Cytotoxicity Test:
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Procedure: [3]
-
Cells are seeded in 96-well plates.[3]
-
After 24 hours, the cells are treated with the photosensitizer and irradiated with a laser at a specific wavelength (e.g., 672 nm).[3]
-
24 hours post-irradiation, the cells are incubated with a medium containing neutral red.[3]
-
After incubation, the cells are washed, and the incorporated dye is extracted using a solution of ethanol/water/acetic acid.[3]
-
The absorbance of the extracted dye is measured at 540 nm.[3]
-
Visualizing Experimental Workflow and Cellular Response
To better understand the experimental process and the cellular response to photodynamic therapy, the following diagrams illustrate the key steps and pathways.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Caption: Simplified signaling pathway of Photodynamic Therapy.
Conclusion
The presented data highlights the potential of novel phthalocyanine derivatives as potent cytotoxic agents against various cancer cell lines.[1][2][3] The significant in vitro activity of compounds like 17 and 18 warrants further investigation, including mechanistic studies and in vivo evaluation, to assess their therapeutic potential.[1][2] The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to evaluate and compare the efficacy of new photosensitizers in the field of oncology.
References
- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]
- 3. iomt.bas.bg [iomt.bas.bg]
- 4. benchchem.com [benchchem.com]
Benchmarking the Performance of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of sensors based on the 1,4-dihydroxynaphthalene-2,3-dicarbonitrile scaffold. Due to the limited availability of direct experimental data for this specific compound, this analysis will focus on the closely related analogue, 1,4-dibutoxynaphthalene-2,3-dicarbonitrile, which has been investigated for the detection of cyanide (CN⁻). The performance of this sensor is benchmarked against other contemporary fluorescent chemosensors for cyanide detection, providing a valuable resource for researchers in the field of chemical sensor development.
Performance Comparison of Cyanide Sensors
The following table summarizes the key performance metrics of various fluorescent sensors for cyanide detection, including the hypothesized performance of a 1,4-dibutoxynaphthalene-2,3-dicarbonitrile-based sensor.
| Sensor Platform | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity Highlights | Reference |
| Hypothesized 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile | Competitive | Practical for detection | Fast | High selectivity for CN⁻ over other common anions is expected due to the specific nucleophilic addition mechanism. | [1] |
| Dicyanovinyl-substituted phenanthridine | 39.3 nM | Not specified | < 20 seconds | High selectivity for CN⁻. | [2] |
| Styryl quinoline derivative | 27.3 nM | Not specified | Immediate | High selectivity for CN⁻ over a wide range of other anions. | [3] |
| Naphthalene dialdehyde with taurine | 0.78 µM | 3.13–200 µM | < 3 minutes | No interference from NaHS, NH₄OH, NaSCN, and human serum albumin. | [4] |
| 5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde | 68.0 nM | 8.00–38.00 µM | < 80 minutes for full response | High selectivity for CN⁻ over a wide pH range (4–11) and common interferents. | [5][6] |
| Pyridinium-based indenophenanthridine | 1.2 nM | 0–10 µL addition | < 1 minute | High selectivity for CN⁻. | [7] |
| Naphthalene-based ratiometric probe | 0.23 µM | 0–60 µM | Not specified | Selective ratiometric response to cyanide. | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating sensor performance.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of sensor performance.
Determination of Sensitivity and Limit of Detection (LOD)
This protocol outlines the steps to determine the sensitivity of the sensor to the target analyte and calculate its limit of detection.
Materials:
-
Stock solution of the sensor in a suitable solvent (e.g., DMSO).
-
Stock solution of the analyte (e.g., sodium cyanide in deionized water).
-
Buffer solution (e.g., PBS, HEPES) at the desired pH.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte in the buffer solution.
-
Allow the solutions to incubate for a predetermined time to ensure the reaction reaches completion.
-
Measure the fluorescence emission spectra of each solution at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Determine the linear range of the calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve.[1]
Measurement of Response Time
This protocol details the procedure for measuring the time required for the sensor to respond to the analyte.
Materials:
-
Sensor solution at a fixed concentration.
-
Analyte solution at a concentration known to elicit a significant response.
-
Fluorometer with time-scan capabilities.
Procedure:
-
Place the sensor solution in a quartz cuvette in the fluorometer.
-
Set the fluorometer to monitor the fluorescence intensity at the emission maximum over time.
-
Start the measurement and establish a stable baseline fluorescence signal.
-
Inject the analyte solution into the cuvette with rapid mixing.
-
Continue to record the fluorescence intensity until a stable signal is achieved.
-
The response time is typically defined as the time taken to reach 90% of the final stable fluorescence intensity after the addition of the analyte.[2]
Evaluation of Selectivity and Interference
This protocol is designed to assess the sensor's response to the target analyte in the presence of other potentially interfering species.
Materials:
-
Sensor solution at a fixed concentration.
-
Stock solution of the target analyte.
-
Stock solutions of various potentially interfering ions (e.g., F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, SCN⁻, N₃⁻, AcO⁻).
Procedure:
-
Prepare a set of solutions, each containing the sensor and one of the interfering ions at a concentration significantly higher than that of the target analyte.
-
Measure the fluorescence response of each of these solutions.
-
Prepare another set of solutions, each containing the sensor, the target analyte at a fixed concentration, and one of the interfering ions.
-
Measure the fluorescence response of these co-incubated solutions.
-
Compare the fluorescence changes in the presence of only the interfering ions and in the presence of both the analyte and the interfering ions to the response of the analyte alone. A highly selective sensor will show a significant response only to the target analyte with minimal change in the presence of other species.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Sensitive Detection of Cyanide Based on the Displacement Strategy Using a Water-Soluble Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. matilda.science [matilda.science]
- 8. rsc.org [rsc.org]
Unveiling the Electronic Landscape of Substituted Naphthalenes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of substituted naphthalenes is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to facilitate informed decision-making in research and development.
The introduction of various substituent groups to the naphthalene core profoundly influences its electronic behavior, altering key parameters such as frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and charge transport characteristics. These modifications are critical in tailoring naphthalene derivatives for specific applications, ranging from organic electronics to medicinal chemistry.
Comparative Analysis of Electronic Properties
The electronic properties of substituted naphthalenes are largely dictated by the nature and position of the substituent. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. This modulation of the frontier orbitals directly impacts the HOMO-LUMO gap, a crucial factor in determining the molecule's reactivity, optical properties, and conductivity.
For instance, studies have shown that amino (-NH2) and hydroxyl (-OH) groups, both EDGs, can significantly raise the HOMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene.[1][2] Conversely, nitro (-NO2) and cyano (-CN) groups, which are strong EWGs, tend to stabilize the LUMO, also resulting in a reduced energy gap.[3] The position of the substituent on the naphthalene ring also plays a critical role, with substitution at the α-position (1, 4, 5, 8) often having a more pronounced effect than at the β-position (2, 3, 6, 7).[4]
Below is a summary of key electronic properties for a selection of substituted naphthalenes, compiled from experimental and computational studies.
| Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |
| H (Naphthalene) | - | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ | [5] |
| -NH2 | 1 | -4.83 | -0.63 | 4.20 | TDDFT/B3LYP/6-31G(d) | [6] |
| -OH | 1,5 | - | - | - | Experimental/DFT | [1][7] |
| -OH | 1,7 | - | - | - | Experimental/DFT | [1][7] |
| -OH | 2,6 | - | - | - | Experimental/DFT | [1][7] |
| -OH | 2,7 | - | - | - | Experimental/DFT | [1][7] |
| -CF3 | various | - | - | - | DFT (B3LYP/6-311++G(d,p)) | [3] |
| Alkyl | various | - | - | Bathochromic shift | ZINDO/S | [8] |
| N-alkyl bisimide | - | - | -3.72 | - | Electrochemical | [9] |
| N-alkylaryl bisimide | - | - | -3.83 | - | Electrochemical | [9] |
| N-alkylthienyl bisimide | - | - | -3.94 | - | Electrochemical | [9] |
Note: A comprehensive table with more entries would require a systematic review of a larger body of literature. The values presented are indicative of the trends observed.
Experimental and Computational Workflow
The characterization of the electronic properties of substituted naphthalenes typically involves a combination of experimental techniques and computational modeling. The following diagram illustrates a general workflow for such an analysis.
Figure 1. A generalized workflow for the analysis of substituted naphthalenes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines for key experimental techniques used to characterize the electronic properties of substituted naphthalenes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
-
Objective: To measure the oxidation and reduction potentials of the substituted naphthalene.
-
Methodology:
-
A solution of the substituted naphthalene (typically 0.1-1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
The onset potentials for the first oxidation and reduction peaks are determined. These are then used to calculate the HOMO and LUMO energy levels, respectively, often by referencing against an internal standard such as ferrocene/ferrocenium (Fc/Fc+).[9]
-
The HOMO and LUMO energies can be estimated using the following equations:
-
E_HOMO = -[E_ox^onset - E_(Fc/Fc+)^onset + 4.8] eV
-
E_LUMO = -[E_red^onset - E_(Fc/Fc+)^onset + 4.8] eV
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.
-
Objective: To measure the absorption spectrum of the substituted naphthalene and determine its optical band gap.
-
Methodology:
-
A dilute solution of the substituted naphthalene is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_max) is identified.
-
The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and understanding the electronic properties of molecules.
Density Functional Theory (DFT)
-
Objective: To calculate the ground-state electronic structure, including the HOMO and LUMO energy levels and the HOMO-LUMO gap.
-
Methodology:
-
The geometry of the substituted naphthalene molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][3]
-
A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum.
-
The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated from the optimized structure.
-
Time-Dependent Density Functional Theory (TD-DFT)
-
Objective: To simulate the electronic absorption spectrum and predict the energies of electronic transitions.
-
Methodology:
-
Following a ground-state DFT calculation, a TD-DFT calculation is performed using the same functional and basis set.
-
This method calculates the excitation energies and oscillator strengths of the electronic transitions, allowing for a theoretical prediction of the UV-Vis spectrum.[6]
-
Conclusion
The electronic properties of substituted naphthalenes are highly tunable through the strategic introduction of functional groups. A combined approach of experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational methods like DFT and TD-DFT, provides a comprehensive understanding of these properties. This knowledge is instrumental in the rational design of novel naphthalene derivatives with tailored electronic characteristics for a wide array of applications in materials science and drug discovery. The data and methodologies presented in this guide offer a foundational resource for researchers in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Dihydroxynaphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Dihydroxynaphthalene derivatives represent a promising class of compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of novel therapeutic agents. This guide provides an objective comparison of the performance of various dihydroxynaphthalene compounds, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The biological activity of dihydroxynaphthalene compounds is significantly influenced by the position of the hydroxyl groups on the naphthalene ring, as well as the nature and position of other substituents.
Antioxidant Activity
The antioxidant capacity of dihydroxynaphthalene isomers is a key determinant of their protective effects against oxidative stress-related diseases. The position of the hydroxyl groups is a critical factor, with α-substituted dihydroxynaphthalenes generally exhibiting superior radical scavenging activity compared to their β-substituted counterparts.[1][2] This is attributed to the formation of more stable aryloxyl radicals.[1][2]
Anticancer Activity
Several dihydroxynaphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5] For instance, some derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling cascade.[5]
Antimicrobial Activity
Dihydroxynaphthalene compounds also exhibit significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes and the inhibition of essential cellular processes.[6]
Quantitative Data Summary
The following table summarizes the biological activities of representative dihydroxynaphthalene compounds and their derivatives, providing a quantitative basis for comparison.
| Compound/Derivative | Biological Activity | Assay | Target/Cell Line | IC50/MIC (µM) | Reference |
| Antioxidant Activity | |||||
| 1,8-Dihydroxynaphthalene | High radical scavenging activity | DPPH | - | - | [1] |
| 1,6-Dihydroxynaphthalene | Moderate radical scavenging activity | DPPH | - | - | [1] |
| 2,6-Dihydroxynaphthalene | Lower radical scavenging activity | DPPH | - | - | [1] |
| 2,7-Dihydroxynaphthalene | Lower radical scavenging activity | DPPH | - | - | [1] |
| Anticancer Activity | |||||
| Naphthalene-substituted triazole spirodienone (6a) | Antiproliferative | MTT | MDA-MB-231 (Breast) | 0.03 | [3] |
| Naphthalene-substituted triazole spirodienone (6a) | Antiproliferative | MTT | HeLa (Cervical) | 0.07 | [3] |
| Naphthalene-substituted triazole spirodienone (6a) | Antiproliferative | MTT | A549 (Lung) | 0.08 | [3] |
| Naphthoimidazole derivative (44) | Cytotoxicity | - | HEC1A (Endometrial) | 6.4 | [4][7] |
| 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | Cytotoxicity | - | HCT116 (Colon) | 15.20 | [5] |
| Naphthalene-bis-triazole-bis-quinolin-2(1H)-one (4a) | Antiproliferative | - | A549, MCF-7, Panc-1, HT-29 | GI50: 0.034 | [5] |
| Antimicrobial Activity | |||||
| 5,8-dihydroxy-1,4-naphthoquinone | Antibacterial | Broth Microdilution | Bacillus cereus | 14 | [8] |
| 5,8-dihydroxy-1,4-naphthoquinone | Antibacterial | Broth Microdilution | Proteus vulgaris | 10 | [8] |
| 5,8-dihydroxy-1,4-naphthoquinone | Antibacterial | Broth Microdilution | Staphylococcus epidermidis | 4 | [8] |
| 5,8-dihydroxy-1,4-naphthoquinone | Antifungal | Broth Microdilution | Candida albicans | <0.6 | [8] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Antibacterial | Broth Microdilution | Pseudomonas aeruginosa MDR1 | 10 | [9] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Antibacterial | Broth Microdilution | Staphylococcus aureus MDR | 100 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the dihydroxynaphthalene compounds for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Serial Dilutions: Perform two-fold serial dilutions of the dihydroxynaphthalene compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the structure-activity relationship of dihydroxynaphthalene compounds.
Caption: Signaling pathways modulated by dihydroxynaphthalene derivatives leading to apoptosis and inhibition of cell proliferation.
Caption: A typical experimental workflow for structure-activity relationship studies of dihydroxynaphthalene compounds.
References
- 1. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,6-Dihydroxy-naphthalene | 575-44-0 | FD75274 | Biosynth [biosynth.com]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Information
Based on analogous compounds, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile should be treated as a hazardous substance. The primary hazards associated with similar naphthalene and dinitrile compounds are summarized below.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | May cause serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Experimental Protocol for Proper Disposal
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves (nitrile rubber is a suitable option).[3]
-
If there is a risk of generating dust or aerosols, use a dust mask (e.g., N95) or work in a fume hood.
2. Waste Segregation and Container Selection:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.
-
Do not mix this waste with other incompatible chemical waste streams.
3. Handling and Transfer of Waste:
-
Solid Waste (Unused Reagent, Contaminated Labware):
-
Carefully transfer solid waste into the designated hazardous waste container using a scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (if permitted by your EHS) to minimize dust generation.
-
Contaminated items such as weighing boats, filter paper, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions containing the compound):
-
Pour liquid waste into the designated hazardous waste container using a funnel to prevent spills.
-
Ensure the container is properly vented if there is a risk of gas evolution, though this is not expected for this compound under normal conditions.
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
4. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and composition of the waste.
-
Include the date of accumulation.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
5. Final Disposal:
-
Once the container is full or ready for pickup, contact your institution's EHS department to arrange for its collection and disposal.
-
Follow all institutional procedures for waste pickup and documentation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
This guide provides crucial safety and logistical information for handling 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.
Hazard Profile and Recommended Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include skin, eye, and respiratory irritation.[1][2][3]
Summary of Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Specifications and Best Practices |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide a suitable barrier for incidental contact.[4][5][6][7] If direct contact occurs, gloves should be removed and discarded immediately, followed by hand washing.[4][8] For tasks with a higher risk of exposure, consider double-gloving.[8] |
| Eye and Face Protection | Safety Glasses with Side Shields | Safety glasses are the minimum requirement.[8] For procedures with a risk of splashes or handling powders, chemical safety goggles are required.[8] A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin exposure from splashes and spills.[6][8] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | N95 Dust Mask (or equivalent) | When handling the solid compound, a dust mask is recommended to prevent inhalation. All handling of powders should be performed in a well-ventilated area or a chemical fume hood.[1][2][9] |
| Footwear | Closed-toe Shoes | Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Conduct all work in a well-ventilated laboratory. For procedures involving the solid compound or aerosols, a chemical fume hood is required.
-
Before starting, clear the workspace of any unnecessary items to minimize contamination risk.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical safety goggles.
-
If handling the solid compound, wear an N95 dust mask.
-
Finally, put on nitrile gloves, ensuring they are free of tears or defects.
3. Handling the Compound:
-
Solids: When weighing or transferring the solid, perform these actions in a fume hood to minimize inhalation of dust particles. Use a spatula or other appropriate tool to handle the material.
-
Solutions: When preparing solutions or working with the dissolved compound, handle all liquids within the fume hood. Use appropriate glassware and be mindful of potential splashes.
4. Post-Handling:
-
After handling is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[1][9]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes excess solid compound and any contaminated items such as weigh boats, filter paper, and paper towels.[1] |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes all solutions containing the compound. Ensure the container is chemically compatible and kept in secondary containment.[1] |
| Contaminated Sharps | Designated Sharps Container | Needles, syringes, or any other contaminated sharp objects must be placed in a puncture-resistant sharps container.[1] |
| Contaminated PPE | Labeled Hazardous Waste Bag | Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag. |
Step-by-Step Disposal Procedure
-
Container Selection: Choose a chemically compatible, leak-proof container for the specific type of waste.[1]
-
Labeling: Immediately label the waste container with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the date of accumulation.[1]
-
Transfer: Carefully transfer the waste into the appropriate container, avoiding spills or creating dust.
-
Sealing: Securely seal the container when not in use. Do not overfill.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. business.medtecs.com [business.medtecs.com]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 7. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

